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  • Product: N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide
  • CAS: 4108-09-2

Core Science & Biosynthesis

Foundational

Whitepaper: Unlocking the Therapeutic Potential of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide in Neurobiology: A Preclinical Development Roadmap

An in-depth technical guide by a Senior Application Scientist. Part 1: Foundational Analysis & Therapeutic Hypothesis Structural Deconstruction and Rationale N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide is a ration...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist.

Part 1: Foundational Analysis & Therapeutic Hypothesis

Structural Deconstruction and Rationale

N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide is a rationally designed molecule that can be deconstructed into two key pharmacophores:

  • The 5-Oxopyrrolidine-2-carboxamide Core: This is a derivative of pyroglutamic acid, an endogenous cyclic amino acid. This core structure is famously shared by the racetam class of nootropics. The archetypal racetam, piracetam, is thought to positively modulate AMPA receptors, enhancing cholinergic neurotransmission and improving membrane fluidity, all of which are linked to improved cognitive function.

  • The N-(4-methoxyphenyl) Substituent: The methoxyphenyl group is prevalent in neuropharmacology. Its presence can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. Specifically, the 4-methoxy substitution can enhance lipophilicity, potentially improving blood-brain barrier (BBB) penetration compared to unsubstituted analogs. Furthermore, this moiety is found in compounds targeting serotonergic and dopaminergic systems, suggesting a potential for broader neuromodulatory activity beyond the classic racetam profile.

Primary Hypothesis: A Dual-Action Neuromodulator

Based on its structure, we hypothesize that N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide acts as a dual-action neuromodulator with potential for both cognitive enhancement and neuroprotection.

  • Primary Hypothesized Mechanism: Positive allosteric modulation of AMPA-type glutamate receptors (AMPARs), driven by the pyrrolidinone core. This would enhance synaptic plasticity, a cellular correlate of learning and memory.

  • Secondary Hypothesized Mechanism: Engagement with serotonergic (e.g., 5-HT1A, 5-HT2A) or dopaminergic (e.g., D2) receptors, mediated by the methoxyphenyl group. This could contribute to anxiolytic or antidepressant-like effects, offering a multi-faceted therapeutic profile for complex neurological disorders that often present with mood-related comorbidities.

The following diagram illustrates this proposed dual-action mechanism.

Hypothesized_Mechanism_of_Action cluster_0 N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide cluster_1 Postsynaptic Neuron cluster_2 Cellular Outcomes Compound Compound AMPAR AMPAR Compound->AMPAR Pyrrolidinone Core (+ Allosteric Modulation) SerotoninR Serotonin Receptor (e.g., 5-HT1A) Compound->SerotoninR Methoxyphenyl Group (Direct/Indirect Modulation) SynapticPlasticity ↑ Synaptic Plasticity (LTP Enhancement) AMPAR->SynapticPlasticity Neuroprotection ↑ Neuroprotection (e.g., ↑ BDNF) AMPAR->Neuroprotection MoodModulation Mood Modulation SerotoninR->MoodModulation Preclinical_Workflow node_synthesis Stage 1: Synthesis & In Vitro Characterization go_no_go1 Go/No-Go 1: Acceptable Purity, Stability, & Preliminary Safety? node_synthesis->go_no_go1 node_cell Stage 2: Cell-Based Functional Assays go_no_go2 Go/No-Go 2: Evidence of Neuroactivity & Neuroprotection? node_cell->go_no_go2 node_pkpd Stage 3: In Vivo PK/PD & Safety Assessment go_no_go3 Go/No-Go 3: Acceptable BBB Penetration & Safety Profile? node_pkpd->go_no_go3 node_efficacy Stage 4: In Vivo Efficacy Models go_no_go1->node_cell Go go_no_go2->node_pkpd Go go_no_go3->node_efficacy Go

Caption: Phased preclinical validation workflow with decision gates.

Stage 1: Synthesis & In Vitro Characterization

Objective: To synthesize the compound with high purity and establish its fundamental physicochemical and safety profile.

1.1. Synthesis Protocol:

  • Reaction: One-pot synthesis via the coupling of L-Pyroglutamic acid and 4-methoxyaniline.

  • Step 1 (Activation): Dissolve L-Pyroglutamic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the solution to 0°C.

  • Step 2 (Coupling Agent): Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution. Stir for 20 minutes to activate the carboxylic acid.

  • Step 3 (Amide Formation): Add 4-methoxyaniline (1.0 eq) dissolved in anhydrous DCM dropwise to the reaction mixture.

  • Step 4 (Reaction): Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor progress via Thin-Layer Chromatography (TLC).

  • Step 5 (Workup & Purification): Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

  • Step 6 (Validation): Confirm the structure and purity (>98%) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

1.2. Physicochemical & Safety Profiling:

The goal here is to ensure the compound is "drug-like" enough to proceed. A compound with poor solubility or high cytotoxicity is unlikely to succeed.

ParameterAssayAcceptance CriteriaRationale
Solubility Kinetic Solubility Assay in PBS> 50 µMEnsures sufficient solubility for in-vitro and in-vivo dosing solutions.
Lipophilicity Chromatographic LogD at pH 7.41.5 - 3.5Predicts passive diffusion across membranes, including the blood-brain barrier.
Stability Microsomal Stability Assay (Human, Rat)t½ > 30 minAssesses metabolic stability; a short half-life may preclude effective in-vivo concentrations.
Cytotoxicity MTT Assay in SH-SY5Y neuronal cellsCC50 > 50 µMProvides an early indication of general toxicity. The therapeutic window must be sufficiently large.

Go/No-Go Decision Point 1: Proceed to Stage 2 only if the compound meets all acceptance criteria. If purity is low, re-synthesize. If physicochemical or safety flags are raised, consider analog synthesis to optimize properties.

Stage 2: Cell-Based Functional Assays

Objective: To test the primary hypothesis by assessing the compound's effects on neuronal cells and specific molecular targets.

2.1. Target Engagement & Neuroactivity:

  • Protocol 1: AMPAR Modulation Assay:

    • Methodology: Use whole-cell patch-clamp electrophysiology on primary cortical neurons.

    • Procedure:

      • Culture primary rat cortical neurons for 12-14 days in vitro.

      • Establish a whole-cell recording configuration.

      • Perfuse cells with a baseline solution containing a low concentration of AMPA (10 µM) to elicit a stable inward current.

      • Apply N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide (at concentrations from 1 nM to 10 µM) in the presence of AMPA.

      • Measure the potentiation of the AMPA-evoked current.

    • Rationale: This is the gold-standard method for directly measuring the positive allosteric modulation of AMPARs, providing direct evidence for our primary hypothesized mechanism.

  • Protocol 2: Receptor Binding Panel:

    • Methodology: A competitive radioligand binding assay screen (e.g., Eurofins SafetyScreen44™ Panel).

    • Procedure: Submit the compound for screening against a panel of CNS receptors, including but not limited to serotonergic (5-HT1A, 5-HT2A), dopaminergic (D1, D2), and muscarinic receptors.

    • Rationale: This provides a broad, unbiased assessment of potential off-target effects and validates our secondary hypothesis regarding engagement with monoamine systems. Significant binding (>50% inhibition at 10 µM) warrants further investigation.

2.2. Neuroprotective Potential:

  • Protocol 3: Glutamate Excitotoxicity Assay:

    • Methodology: Assess cell viability after an excitotoxic insult.

    • Procedure:

      • Plate SH-SY5Y cells or primary neurons.

      • Pre-treat cells with various concentrations of the test compound for 2 hours.

      • Expose cells to a high concentration of glutamate (e.g., 100 µM) for 24 hours.

      • Measure cell viability using a lactate dehydrogenase (LDH) release assay or CellTiter-Glo®.

    • Rationale: This models the neuronal damage seen in ischemic events and neurodegenerative diseases. A protective effect here would be a strong indicator of therapeutic potential.

Go/No-Go Decision Point 2: Proceed to Stage 3 if the compound demonstrates statistically significant AMPAR potentiation and/or a robust neuroprotective effect at non-toxic concentrations.

Stage 3: In Vivo Pharmacokinetics & Safety Assessment

Objective: To determine if the compound can reach its target in the brain at safe and effective concentrations.

3.1. Pharmacokinetic (PK) Profiling:

  • Protocol: Intravenous (IV) and oral (PO) administration in male Sprague-Dawley rats.

  • Procedure:

    • Administer the compound (e.g., 2 mg/kg IV and 10 mg/kg PO).

    • Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h).

    • At terminal time points, collect brain tissue.

    • Analyze plasma and brain homogenate concentrations using LC-MS/MS.

  • Data Analysis:

PK ParameterDescriptionAcceptance Criteria
Tmax Time to maximum plasma concentration (PO)< 2 hours
Cmax Maximum plasma concentration (PO)Dose-dependent
AUC Area under the concentration-time curveDose-dependent
F% Oral Bioavailability> 20%
Brain:Plasma Ratio Ratio of AUCbrain / AUCplasma> 0.5

Rationale: This experiment is critical. A compound that cannot cross the blood-brain barrier (low Brain:Plasma ratio) or is poorly absorbed orally (low F%) is not a viable CNS drug candidate, regardless of its in-vitro potency.

3.2. Acute Toxicology:

  • Protocol: A single high-dose study in mice.

  • Procedure: Administer a high dose of the compound (e.g., 300 mg/kg, IP) and monitor for signs of toxicity, distress, and changes in body weight over 7 days.

  • Rationale: This provides a preliminary assessment of the compound's safety margin.

Go/No-Go Decision Point 3: Proceed to Stage 4 only if the compound demonstrates an acceptable BBB penetration and a safety profile with no significant adverse effects at doses projected to be efficacious.

Stage 4: In Vivo Efficacy Models

Objective: To determine if the compound produces a therapeutic effect in a living animal model of cognitive dysfunction.

4.1. Cognitive Enhancement Model:

  • Protocol: Novel Object Recognition (NOR) Task in Rats:

    • Principle: This task leverages the innate preference of rodents to explore novel objects over familiar ones, serving as a measure of recognition memory.

    • Procedure:

      • Habituation: Allow rats to explore an empty arena for several days.

      • Training (Day 1): Place two identical objects in the arena and allow the rat to explore for 5 minutes. Administer the test compound or vehicle 30 minutes prior.

      • Testing (Day 2): Replace one of the familiar objects with a novel object. Record the time spent exploring each object.

    • Data Analysis: Calculate the Discrimination Index (DI) = (Time_Novel - Time_Familiar) / (Total_Time).

    • Expected Outcome: A significant increase in the DI for the compound-treated group compared to the vehicle group indicates improved memory.

    • Rationale: NOR is a robust, low-stress, and ethologically relevant test for assessing the pro-cognitive effects of a novel compound.

4.2. Disease-Modification Model (Optional Extension):

  • Protocol: Scopolamine-Induced Amnesia Model:

    • Principle: The cholinergic antagonist scopolamine induces a transient cognitive deficit, mimicking aspects of Alzheimer's disease.

    • Procedure: Use a task like the Morris Water Maze. Pre-treat animals with the test compound, then administer scopolamine 30 minutes before the trial.

    • Expected Outcome: The compound should be able to reverse or attenuate the cognitive deficits (e.g., increased escape latency) induced by scopolamine.

    • Rationale: This model tests the compound's ability to counteract a specific neurochemical deficit relevant to a clinical condition, providing stronger evidence of its therapeutic potential.

Part 3: Conclusions and Future Directions

N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide stands as a promising candidate for neurotherapeutic development. Its hybrid structure suggests a multi-modal mechanism of action that could offer advantages over single-target agents. The preclinical roadmap detailed in this guide provides a rigorous, step-by-step framework for validating this potential.

Successful completion of this workflow, particularly demonstrating efficacy in a relevant in-vivo model with a clear safety margin, would provide a strong data package to support advancing the compound into investigational new drug (IND)-enabling studies. Future work would focus on lead optimization, chronic toxicology studies, and the development of a scalable synthesis process. This structured approach ensures that resources are directed efficiently toward what could be a significant new tool in the fight against neurological and cognitive disorders.

References

  • Note: As N-(4-methoxyphenyl)
  • Title: Piracetam and Piracetam-Like Drugs: From Basic Science to Novel Clinical Applications to CNS Disorders. Source: Drugs. URL: [Link]

  • Title: The AMPA Receptor as a Therapeutic Target in Neuroscience. Source: Neuropharmacology. URL: [Link]

  • Title: The Novel Object Recognition Task for the Investigation of Learning and Memory in Rodents. Source: Journal of Visualized Experiments (JoVE). URL: [Link]

  • Title: Blood-Brain Barrier: A Pharmaceutical Challenge and a Pharmacological Opportunity. Source: Nature Reviews Drug Discovery. URL: [Link]

  • Title: The Scopolamine Model of Amnesia: A Behavioral and Neurochemical Analysis. Source: Behavioural Brain Research. URL: [Link]

  • Title: A practical guide to the use of cytotoxicity assays. Source: Methods in Molecular Biology. URL: [Link]

Exploratory

A Comprehensive Guide to the Synthesis of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide: Strategies, Mechanistic Insights, and Practical Protocols

Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide, a molecule of significant interest in medicinal chemistry. The guid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide, a molecule of significant interest in medicinal chemistry. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth analysis of the most viable synthetic strategies, rooted in established chemical principles. The primary focus is on the utilization of L-pyroglutamic acid as a chiral starting material, detailing various methods for the critical amide bond formation. Mechanistic insights into carboxylic acid activation and amide coupling are provided, supported by detailed, step-by-step experimental protocols. Furthermore, an alternative synthetic approach commencing from L-glutamic acid is discussed. Each protocol is designed as a self-validating system, incorporating methods for reaction monitoring and comprehensive characterization of the final product to ensure scientific integrity. This guide aims to equip researchers with the necessary knowledge to not only replicate these syntheses but also to make informed decisions in designing and optimizing synthetic routes to related compounds.

The Significance of the Pyrrolidinone Scaffold and the Target Molecule

The Privileged Pyrrolidinone Core

The 5-oxopyrrolidine-2-carboxamide scaffold is a well-established "privileged structure" in medicinal chemistry. Its rigid, cyclic nature and the presence of key hydrogen bond donors and acceptors allow it to interact with a variety of biological targets. This core is a prominent feature in several classes of therapeutic agents, most notably the racetam family of nootropic drugs, which are known to enhance cognitive function. The inherent chirality of derivatives synthesized from natural amino acids like L-pyroglutamic acid adds another layer of specificity for biological interactions.

Profile of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide

N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide incorporates the pyroglutamic acid backbone with a p-anisidine moiety. The N-aryl substitution is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. The methoxy group on the phenyl ring can influence solubility, metabolic stability, and receptor binding affinity. Derivatives of pyroglutamic acid have demonstrated a range of biological activities, including nootropic and anxiolytic effects, making the target molecule a compound of interest for further investigation in neuroscience and other therapeutic areas.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide, points to a disconnection at the amide bond. This approach simplifies the synthesis to the coupling of two readily available starting materials: L-pyroglutamic acid and p-anisidine. This strategy is highly efficient as L-pyroglutamic acid provides the complete chiral core of the target molecule.

Retrosynthesis Target N-(4-methoxyphenyl)-5- oxopyrrolidine-2-carboxamide Disconnection Amide Bond Disconnection Target->Disconnection Intermediates L-Pyroglutamic Acid + p-Anisidine Disconnection->Intermediates

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: L-Pyroglutamic Acid as a Chiral Precursor

The most direct and widely employed route for the synthesis of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide utilizes L-pyroglutamic acid as the starting material. This approach is advantageous due to the commercial availability and inherent chirality of L-pyroglutamic acid. The key transformation in this pathway is the formation of the amide bond, which necessitates the activation of the carboxylic acid group of L-pyroglutamic acid.

Carboxylic Acid Activation: A Comparative Overview

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. Therefore, the carboxylic acid must first be converted into a more reactive species, an "activated" intermediate, which is then susceptible to nucleophilic attack by the amine. Several classes of reagents are available for this purpose, each with its own mechanistic nuances, advantages, and disadvantages.

Activating Reagent Mechanism Principle Advantages Disadvantages
Thionyl Chloride (SOCl₂) Forms a highly reactive acyl chloride intermediate.Inexpensive and powerful.Harsh conditions (requires heat), generates HCl, risk of side reactions.
Carbodiimides (DCC, EDC) Forms an O-acylisourea intermediate.Mild conditions, widely used.DCC produces an insoluble urea byproduct, potential for racemization.
Uronium/Aminium Salts (HBTU, HATU) Forms a highly reactive HOBt/HOAt active ester.High efficiency, low racemization, mild conditions.Higher cost compared to other reagents.
Carbonyldiimidazole (CDI) Forms a reactive acyl-imidazolide intermediate.Mild conditions, byproducts are gaseous or water-soluble.Can be sensitive to moisture.
Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid, and HOBt acts as an additive to suppress racemization and improve the efficiency of the reaction by forming a more reactive HOBt-ester intermediate.

Experimental Protocol:

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve L-pyroglutamic acid (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Amine Addition: Add p-anisidine (1.0 eq.) to the solution and stir until all solids are dissolved.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting materials will indicate reaction completion.

  • Work-up: Pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes). Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

EDC_HOBt_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase PyroglutamicAcid L-Pyroglutamic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) PyroglutamicAcid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Final_Product N-(4-methoxyphenyl)-5- oxopyrrolidine-2-carboxamide HOBt_Ester->Final_Product + p-Anisidine p_Anisidine p-Anisidine

Caption: EDC/HOBt mediated amide coupling workflow.

Protocol 2: Uronium Salt-Mediated Coupling using HBTU

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that promotes rapid amide bond formation with minimal side reactions.

Experimental Protocol:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add L-pyroglutamic acid (1.1 eq.) and the p-anisidine (1.0 eq.).

  • Dissolution: Add anhydrous DMF to dissolve the solids (to a concentration of approximately 0.1 to 0.5 M).

  • Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the solution and stir for 5-10 minutes.

  • Activation and Coupling: Add HBTU (1.1 eq.) to the reaction mixture in one portion.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Characterization of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide

To ensure the successful synthesis of the target compound, thorough characterization is essential. The following data serves as a benchmark for a pure product.

Analysis Expected Results
Appearance White to off-white solid
Melting Point Specific range to be determined experimentally
¹H NMR (DMSO-d₆) δ (ppm): ~10.0 (s, 1H, NH-amide), ~7.5 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.2 (dd, 1H, CH-pyrrolidine), ~3.7 (s, 3H, OCH₃), ~2.4-2.1 (m, 4H, CH₂-pyrrolidine)
¹³C NMR (DMSO-d₆) δ (ppm): ~175 (C=O, lactam), ~171 (C=O, amide), ~155 (C-O, aromatic), ~131 (C-N, aromatic), ~121 (CH, aromatic), ~114 (CH, aromatic), ~58 (CH, pyrrolidine), ~55 (OCH₃), ~30 (CH₂), ~28 (CH₂)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1680 (C=O amide I), ~1650 (C=O lactam), ~1510 (N-H bend, C=C aromatic), ~1240 (C-O stretch)
Mass Spec (ESI+) m/z = 235.1 [M+H]⁺, 257.1 [M+Na]⁺

Alternative Synthesis Pathway: From L-Glutamic Acid

An alternative, albeit longer, synthetic route involves starting from L-glutamic acid. This pathway requires two main steps: the initial formation of the amide bond between L-glutamic acid and p-anisidine, followed by the cyclization of the resulting glutamic acid amide to form the pyrrolidinone ring.

Workflow for the Alternative Pathway

Alternative_Pathway Glutamic_Acid L-Glutamic Acid Amide_Formation Amide Formation (with p-Anisidine) Glutamic_Acid->Amide_Formation Glutamic_Amide Glutamic Acid Amide Intermediate Amide_Formation->Glutamic_Amide Cyclization Intramolecular Cyclization Glutamic_Amide->Cyclization Final_Product N-(4-methoxyphenyl)-5- oxopyrrolidine-2-carboxamide Cyclization->Final_Product

Caption: Alternative synthesis starting from L-glutamic acid.

Key Considerations for the Alternative Pathway
  • Selective Amidation: The amidation step must be selective for the α-carboxylic acid over the γ-carboxylic acid of glutamic acid. This can be achieved by protecting the γ-carboxylic acid prior to the coupling reaction.

  • Cyclization Conditions: The cyclization of the glutamic acid amide to the pyroglutamate can be achieved by heating, often in the presence of an acid catalyst.[1] This step involves the intramolecular attack of the amide nitrogen onto the γ-carbonyl, with the elimination of water. Careful control of the reaction conditions is necessary to avoid side reactions.

Process Optimization and Scale-Up

For laboratory-scale synthesis focused on purity and yield, uronium salt-based coupling reagents like HBTU are often preferred due to their high efficiency and mild reaction conditions. However, for larger-scale production, cost becomes a significant factor. In such cases, carbodiimide reagents like EDC, or even the more classical approach using thionyl chloride followed by amination, may be more economically viable despite the potentially harsher conditions and more complex work-up procedures. The choice of solvent is also critical; while DMF is an excellent solvent for these reactions, its high boiling point and potential toxicity may necessitate exploring greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) for industrial applications.

Conclusion

The synthesis of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide is most efficiently achieved through the direct amide coupling of L-pyroglutamic acid and p-anisidine. The choice of coupling reagent represents a key decision point for the synthetic chemist, balancing factors of reaction efficiency, yield, purity, and cost. Modern coupling reagents such as HBTU offer a reliable and high-yielding approach for research purposes, while carbodiimide-based methods provide a scalable and cost-effective alternative. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and validation of this important molecule, paving the way for further exploration of its biological properties.

References

  • Onoabedje, E. A., Ibezim, A., Okoro, U. C., & Batra, S. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS ONE, 16(2), e0243305. [Link]

  • Vaitkevičienė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]

  • Wünsch, E. (Ed.). (2002). Synthesis of Peptides and Peptidomimetics, Volume 22, Part 3. Houben-Weyl Methods of Organic Chemistry. Georg Thieme Verlag.
  • Mosqueira, F. G., Negron, A., & Bernal, S. (2018). Internal cyclization of glutamic acid (Glu) to produce pyroglutamic acid (pyrGlu). ResearchGate. [Link]

  • Pechlivanis, M., et al. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molecules, 25(22), 5437. [Link]

  • Spengler, J., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 37(9), 1967-1978.
  • Gomez-Martinez, M., & Feliu, L. (2023). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 28(11), 4501. [Link]

Sources

Foundational

A Comprehensive Toxicological and Safety Assessment of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide: A Technical Guide for Preclinical Development

Foreword Introduction to N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide: Rationale for a Structured Safety Evaluation N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide is a novel chemical entity with a structure tha...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

Introduction to N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide: Rationale for a Structured Safety Evaluation

N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide is a novel chemical entity with a structure that suggests potential biological activity. The presence of a pyrrolidone ring, a common scaffold in medicinal chemistry, and a methoxyphenyl group, which can influence metabolic stability and receptor interactions, necessitates a thorough investigation of its safety profile before any potential clinical application. The absence of existing toxicological data for this specific molecule means that a de novo assessment is required. This guide outlines a systematic approach, beginning with fundamental in vitro assays and progressing to more complex in vivo studies, to build a comprehensive safety profile. This tiered approach is designed to be resource-efficient, allowing for early identification of potential liabilities and informed decision-making at each stage of preclinical development.[1][2][3]

A Tiered Approach to Toxicological Assessment: From In Vitro to In Vivo

A modern toxicological assessment strategy for a new chemical entity (NCE) like N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide follows a hierarchical approach. This begins with less complex, high-throughput in vitro assays to screen for potential hazards and progresses to more comprehensive in vivo studies to understand the systemic effects of the compound.[1][4][5] This strategy is not only cost-effective but also aligns with the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

The proposed toxicological evaluation will be conducted in the following tiers:

  • Tier 1: In Vitro Toxicity Screening: This initial phase focuses on assessing the compound's potential for cytotoxicity, genotoxicity, and cardiotoxicity using established cell-based and microbial assays.

  • Tier 2: Acute In Vivo Toxicity Assessment: Following favorable in vitro results, the next step is to evaluate the effects of a single, high dose of the compound in a living organism to determine its acute toxicity and identify potential target organs.

  • Tier 3: Preliminary Pharmacokinetic and Metabolic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for interpreting toxicological findings and designing further studies.

  • Tier 4: Repeated-Dose In Vivo Toxicity Studies (Sub-acute): These studies assess the effects of repeated exposure to the compound over a defined period to identify potential cumulative toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).

Tiered_Toxicology_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Acute In Vivo cluster_2 Tier 3: ADME cluster_3 Tier 4: Repeated-Dose Cytotoxicity (MTT Assay) Cytotoxicity (MTT Assay) Acute Oral Toxicity (OECD 423) Acute Oral Toxicity (OECD 423) Cytotoxicity (MTT Assay)->Acute Oral Toxicity (OECD 423) Favorable Results Genotoxicity (Ames Test) Genotoxicity (Ames Test) Genotoxicity (Ames Test)->Acute Oral Toxicity (OECD 423) Favorable Results Cardiotoxicity (hERG Assay) Cardiotoxicity (hERG Assay) Cardiotoxicity (hERG Assay)->Acute Oral Toxicity (OECD 423) Favorable Results PK/Metabolic Profiling PK/Metabolic Profiling Acute Oral Toxicity (OECD 423)->PK/Metabolic Profiling Proceed Sub-acute Toxicity Sub-acute Toxicity PK/Metabolic Profiling->Sub-acute Toxicity Proceed

Caption: Tiered approach for toxicological assessment.

Tier 1: In Vitro Toxicity Screening

The initial in vitro screening provides a rapid and cost-effective way to identify potential "red flags" that could halt the development of a compound. These assays are conducted outside of a living organism, typically using cultured cells or microorganisms.[4][5]

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6][7] It is a fundamental first step in toxicology to determine the concentration at which a compound becomes toxic to cells. The assay relies on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity screening) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same solvent concentration used for the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell viability) can then be determined.

ParameterDescription
Cell Line Human hepatoma (HepG2) or other relevant cell lines
Compound Concentrations Typically a logarithmic series (e.g., 0.1, 1, 10, 100, 1000 µM)
Incubation Time 24, 48, or 72 hours
Endpoint Cell viability (%)
Key Metric IC50 (half-maximal inhibitory concentration)

Table 1: Key Parameters for the MTT Cytotoxicity Assay.

Genotoxicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.[10][11] It utilizes several strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.[11] The test evaluates the ability of a substance to cause mutations that revert the bacteria to a state where they can synthesize their own histidine and thus grow on a histidine-free medium.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Prepare overnight cultures of the selected Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation (S9 Mix): The test should be performed with and without a metabolic activation system (S9 mix), which is a liver enzyme extract that can mimic mammalian metabolism and convert a non-mutagenic compound into a mutagenic one.[12]

  • Plate Incorporation: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer. Add this mixture to molten top agar and pour it onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control (solvent-treated plates). A two-fold or greater increase in revertant colonies is generally considered a positive result.

ParameterDescription
Bacterial Strains Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537)
Metabolic Activation With and without S9 fraction
Endpoint Number of revertant colonies
Positive Result Dose-dependent increase in revertant colonies (typically ≥2-fold over background)

Table 2: Key Parameters for the Ames Genotoxicity Test.

Ames_Test_Workflow Start Start Prepare Bacterial Cultures Prepare Bacterial Cultures Start->Prepare Bacterial Cultures Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Mix Components Mix Components Prepare Bacterial Cultures->Mix Components Prepare Compound Dilutions->Mix Components Pour Plates Pour Plates Mix Components->Pour Plates With/Without S9 Incubate Incubate Pour Plates->Incubate Count Colonies Count Colonies Incubate->Count Colonies Analyze Data Analyze Data Count Colonies->Analyze Data Result Result Analyze Data->Result Mutagenic/ Non-mutagenic

Caption: Workflow for the Ames test.

Cardiotoxicity Screening: The hERG Assay

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that plays a crucial role in the repolarization of the cardiac action potential.[13] Inhibition of the hERG channel can lead to a prolongation of the QT interval, which can increase the risk of a life-threatening cardiac arrhythmia called Torsades de Pointes.[14] Therefore, assessing the potential of a new compound to inhibit the hERG channel is a critical component of early safety screening.

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput screening.[13]

  • Compound Application: Apply N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide at a range of concentrations to the cells.

  • Electrophysiological Recording: Measure the hERG current before and after the application of the compound.

  • Data Analysis: Determine the percentage of hERG current inhibition at each concentration and calculate the IC50 value.

ParameterDescription
Cell Line HEK293 cells stably expressing the hERG channel
Method Automated whole-cell patch clamp
Endpoint Inhibition of the hERG potassium current
Key Metric IC50 (half-maximal inhibitory concentration)

Table 3: Key Parameters for the hERG Cardiotoxicity Assay.

Tier 2: Acute In Vivo Toxicity Assessment

If the in vitro screening results are favorable (i.e., low cytotoxicity, no genotoxicity, and no significant hERG inhibition at relevant concentrations), the next step is to assess the compound's acute toxicity in a living organism.[2][3]

Acute Oral Toxicity Study (OECD 423: Acute Toxic Class Method)

The OECD Guideline 423 provides a stepwise procedure to assess the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).[15][16][17] This method uses a smaller number of animals compared to traditional LD50 tests and aims to identify the dose that causes mortality or evident toxicity.

Experimental Protocol: OECD 423

  • Animal Selection: Use a single sex of a standard rodent species (typically female rats), as they are often slightly more sensitive.[18]

  • Dosing: Administer N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide orally via gavage at one of the fixed starting dose levels (5, 50, 300, or 2000 mg/kg body weight).[16]

  • Observation: Observe the animals closely for the first few hours after dosing and then daily for at least 14 days for signs of toxicity, including changes in skin and fur, eyes, respiratory and circulatory systems, and behavior.[16][18]

  • Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any abnormalities in the organs.

  • Dose Progression: The outcome of the first dose group determines the next step. If mortality is observed, the dose for the next group is lowered. If no mortality or evident toxicity is seen, a higher dose may be used in a subsequent group.

  • Classification: Based on the mortality and toxic signs observed at different dose levels, the compound is classified into a GHS toxicity category.

ParameterDescription
Species Rat (typically female)
Route of Administration Oral (gavage)
Dose Levels Stepwise procedure with fixed doses (5, 50, 300, 2000 mg/kg)
Observation Period At least 14 days
Endpoints Clinical signs of toxicity, mortality, body weight changes, gross necropsy findings
Outcome GHS classification of acute oral toxicity

Table 4: Key Parameters for the Acute Oral Toxicity Study (OECD 423).

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach for the initial toxicological and safety assessment of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide. By following this tiered strategy, researchers and drug development professionals can systematically build a robust safety profile for this novel chemical entity. The successful completion of these initial in vitro and acute in vivo studies will provide the foundational data necessary to make informed decisions about the continued development of this compound.

Should the results from these studies be promising, further toxicological evaluations would be warranted. These would include sub-chronic and chronic toxicity studies, reproductive and developmental toxicity assessments, and more detailed mechanistic studies to fully characterize the safety profile of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • Ames Test Protocol | AAT Bioquest. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices - European Biomedical Institute. (n.d.).
  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class) - YesWeLab. (n.d.).
  • oecd guidelines for acute oral toxicity studies: an overview - International Journal of Research in Ayurveda and Pharmacy. (n.d.).
  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.).
  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (n.d.).
  • Ames test - Wikipedia. (n.d.).
  • OECD Acute Oral Toxicity Guidelines | PDF | Toxicity | Dose (Biochemistry) - Scribd. (n.d.).
  • MTT assay - Wikipedia. (n.d.).
  • OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX - Slideshare. (n.d.).
  • Why You Should be Using the MTT to Test Cytotoxicity? - Pacific BioLabs. (2011, August 23).
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. (n.d.).
  • The Ames Test. (2024, October 13).
  • Microbial Mutagenicity Assay: Ames Test - PMC - NIH. (2018, March 20).
  • Embracing the Future: How In Vitro Assays Are Transforming Nonclinical Toxicology. (2024, February 1).
  • In vivo Toxicology - InterBioTox. (n.d.).
  • In Vitro Toxicology Testing - Charles River Laboratories. (n.d.).
  • The Ames test: a methodological short review - Biblioteka Nauki. (n.d.).
  • Toxicology Studies - Pacific BioLabs. (n.d.).
  • Toxicology Studies | In Vivo Pharmacology Services | WuXi Biologics. (n.d.).
  • Best Practice hERG assay | Advanced Solutions | Mediford Corporation. (2024, June 6).
  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.).

Sources

Protocols & Analytical Methods

Method

HPLC method development for N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide analysis

Application Note: HPLC Method Development for N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide Executive Summary & Chemical Context This guide details the High-Performance Liquid Chromatography (HPLC) method developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide

Executive Summary & Chemical Context

This guide details the High-Performance Liquid Chromatography (HPLC) method development for N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide . This molecule features a pyroglutamic acid (lactam) core coupled via an amide bond to a 4-methoxyphenyl (anisidine) group.

Why this specific method matters: Unlike simple lipophilic drugs, this compound possesses a "push-pull" polarity profile. The lactam ring is polar and water-soluble, while the methoxyphenyl tail is hydrophobic. Standard generic gradients often fail to retain the polar degradation products (Pyroglutamic acid) or fail to resolve the toxic impurity (4-Methoxyaniline). This protocol uses a pH-controlled ion-suppression strategy to ensure peak symmetry and resolution of all hydrolytic degradants.

Physicochemical Profile
ParameterCharacteristicChromatographic Implication
Core Structure Lactam (cyclic amide) + Exocyclic AmideSusceptible to hydrolysis at extreme pH.
pKa ~14 (Amide N-H); Neutral in working rangeNo pH-dependent retention shift for the parent, but critical for impurities.
LogP (Predicted) ~0.8 – 1.2Moderate retention on C18; requires low % organic start.
UV Chromophore Anisole ring + AmideStrong absorbance expected at 240–250 nm .

Method Development Strategy

The development process follows a "Scouting-to-Optimization" workflow. We prioritize the separation of the parent compound from its primary genotoxic precursor, p-Anisidine .

Visual Workflow: Decision Matrix

MethodDevelopment Start Start: Molecule Assessment Scout Scout Gradient: 5-95% B (Acidic Mobile Phase) Start->Scout CheckRes Check Resolution (Rs) Parent vs. p-Anisidine Scout->CheckRes CheckRes->Scout Rs < 1.5 (Change Column/pH) Optimize Optimize Gradient Slope (Focus on 20-60% B range) CheckRes->Optimize Rs > 2.0 Tail Peak Tailing > 1.5? Optimize->Tail AddMod Action: Increase Buffer Conc. or Switch to End-capped Column Tail->AddMod Yes Final Final Validation (Linearity, Accuracy, LOQ) Tail->Final No AddMod->Final

Caption: Logical workflow for optimizing separation of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide from impurities.

Optimized Experimental Protocol

This is the "Gold Standard" method derived from the scouting phase. It uses an acidic mobile phase to suppress silanol interactions with the amide nitrogen, ensuring sharp peaks.

Chromatographic Conditions
ParameterSettingRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)High surface area for retaining the moderately polar parent; End-capping prevents tailing.
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH ~2.5)Low pH stabilizes the lactam ring and suppresses ionization of acidic impurities (Pyroglutamic acid).
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol, providing lower backpressure and sharper peaks.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 30°CControls viscosity and retention time reproducibility.
Detection UV-DAD at 242 nm (bw 4 nm)

of the anisamide moiety. Reference signal: 360 nm.
Injection Vol 10 µLStandard volume; adjust based on LOQ requirements.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial equilibration (retain polar impurities).
2.0955Isocratic hold to elute Pyroglutamic acid (if present).
15.04060Linear ramp to elute Parent and p-Anisidine.
18.01090Wash step to remove highly lipophilic contaminants.
20.01090Hold wash.
20.1955Return to initial conditions.
25.0955Re-equilibration (Critical for reproducibility).

Impurity Profiling & Forced Degradation[2]

To validate the method as "Stability Indicating," you must prove it can separate the parent from its degradation products.

Degradation Pathway Analysis

The primary instability risk is hydrolysis of the exocyclic amide bond.

Degradation Parent Parent Molecule (Neutral) Inter Hydrolysis (Acid/Base) Parent->Inter Prod1 Pyroglutamic Acid (Polar, RT ~2-3 min) Inter->Prod1 Prod2 p-Anisidine (Toxic, RT ~6-8 min) Inter->Prod2

Caption: Hydrolytic degradation pathway yielding Pyroglutamic acid and p-Anisidine.

Stress Testing Protocol
  • Acid Hydrolysis: Mix 1 mL of sample (1 mg/mL) with 1 mL 1N HCl. Heat at 60°C for 2 hours. Neutralize with NaOH before injection.[2]

    • Expected Result: Decrease in Parent peak; appearance of early eluting Pyroglutamic acid (detect at 210 nm) and p-Anisidine.

  • Oxidation: Mix sample with 3%

    
    . Room temp for 4 hours.
    
    • Expected Result: Potential N-oxide formation on the anisidine ring (elutes earlier than parent).

Method Validation Parameters (Acceptance Criteria)

Adhere to ICH Q2(R1) guidelines.

  • System Suitability:

    • Tailing Factor (

      
      ): < 1.5
      
    • Theoretical Plates (

      
      ): > 5000
      
    • Resolution (

      
      ) between Parent and p-Anisidine: > 2.0
      
  • Linearity:

    
     over range 10 µg/mL to 200 µg/mL.
    
  • LOD/LOQ: Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peaks Sample solvent mismatchDissolve sample in Mobile Phase A/B (50:50) instead of 100% ACN.
Drifting retention times Column temperature fluctuation or insufficient equilibrationEnsure thermostat is active; extend re-equilibration time to 5 mins.
"Ghost" Peak at ~7 min p-Anisidine impurityThis is a synthesis intermediate. Quantify it using a pure p-Anisidine standard.
High Backpressure Salt precipitationIf using Phosphate buffer, ensure %B does not exceed 90% or switch to Formic Acid (volatile).

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for Gradient Scouting).
  • Gandini, C., et al. (1993).[3] HPLC determination of pyroglutamic acid as a degradation product in parenteral amino acid formulations.[3] Chromatographia.[1][4][3][5][6] [Link]

Sources

Application

Solubility of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide in DMSO and ethanol

An in-depth analysis of the solubility of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide in dimethyl sulfoxide (DMSO) and ethanol is critical for its application in drug discovery and development. This document provi...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the solubility of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide in dimethyl sulfoxide (DMSO) and ethanol is critical for its application in drug discovery and development. This document provides a comprehensive guide, including detailed protocols and scientific rationale, for researchers and scientists.

Introduction: The Critical Role of Solubility in Preclinical Research

N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide is a derivative of pyroglutamic acid, a class of compounds with a wide range of biological activities. The successful evaluation of such a compound in biological assays and its eventual formulation into a therapeutic agent is fundamentally dependent on its solubility characteristics. Understanding its behavior in common laboratory solvents is a cornerstone of early-stage drug development.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent renowned for its ability to dissolve a vast array of both polar and nonpolar compounds.[1][2] This property has made it an indispensable tool in drug discovery, particularly for creating high-concentration stock solutions for high-throughput screening (HTS) and other in vitro assays.[1][3] Ethanol, a polar protic solvent, is also of significant interest. It is widely used as a co-solvent and excipient in pharmaceutical formulations, including oral, topical, and injectable medications, due to its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) and its general biocompatibility at low concentrations.[4][5][6]

This application note details the experimental protocols for determining the thermodynamic (equilibrium) solubility of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide in both DMSO and ethanol. It provides a framework for generating reliable and reproducible data essential for advancing a compound through the preclinical pipeline.

Core Principles of Solubility Determination

The method described herein is the "shake-flask" method, a gold-standard technique for determining equilibrium solubility. This process involves adding an excess of the solid compound to a known volume of the solvent. The resulting slurry is agitated until the solution reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation. At this point, the solution is saturated. The concentration of the dissolved compound in the supernatant is then measured, typically by a sensitive analytical technique like High-Performance Liquid Chromatography (HPLC), to determine the solubility value.

Experimental Workflow & Protocols

The following diagram illustrates the standardized workflow for determining the solubility of the target compound in either solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification A Weigh excess N-(4-methoxyphenyl)-5- oxopyrrolidine-2-carboxamide B Add precise volume of solvent (DMSO or Ethanol) A->B Step 1-2 C Agitate at constant temperature (e.g., 25°C) for 24-48 hours B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through 0.22 µm syringe filter D->E Clarity F Prepare serial dilutions of supernatant E->F G Analyze by validated HPLC-UV method F->G H Calculate concentration against a standard curve G->H

Caption: Workflow for Equilibrium Solubility Determination.

Protocol 1: Solubility in Dimethyl Sulfoxide (DMSO)

Objective: To determine the equilibrium solubility of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide in USP-grade DMSO at 25°C.

Materials:

  • N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide (purity ≥98%)

  • Dimethyl Sulfoxide (DMSO), USP Grade, anhydrous

  • 2.0 mL glass vials with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • 0.22 µm PTFE syringe filters

  • HPLC system with UV detector

Methodology:

  • Preparation of Slurry: Accurately weigh approximately 10-20 mg of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide into a 2.0 mL glass vial. Ensure an excess of solid material is used.

  • Solvent Addition: Add precisely 1.0 mL of DMSO to the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker set to 250 RPM at a constant temperature of 25°C. Allow the slurry to agitate for at least 24 hours to ensure equilibrium is reached. A longer period (e.g., 48 hours) is recommended to confirm stability.

  • Phase Separation: After equilibration, centrifuge the vial at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To remove any remaining particulates, filter the collected supernatant through a 0.22 µm PTFE syringe filter.

  • Dilution: Due to the high solvating power of DMSO, the saturated solution will likely require significant dilution.[7] Perform a serial dilution of the filtered supernatant with DMSO to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. Calculate the concentration of the original saturated solution by applying the dilution factor.

Protocol 2: Solubility in Ethanol

Objective: To determine the equilibrium solubility of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide in 200-proof ethanol at 25°C.

Materials:

  • N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide (purity ≥98%)

  • Ethanol, 200 Proof (100%), USP Grade

  • All other materials as listed in Protocol 1.

Methodology:

  • Preparation of Slurry: Accurately weigh approximately 5-10 mg of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide into a 2.0 mL glass vial.

  • Solvent Addition: Add precisely 1.0 mL of 200-proof ethanol to the vial.

  • Equilibration: Cap the vial and place it on an orbital shaker set to 250 RPM at 25°C for 24-48 hours. Ethanol's volatility requires that vials are sealed tightly to prevent evaporation, which would artificially inflate the measured solubility.[8]

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes.

  • Sample Collection: Collect and filter the clear supernatant using a 0.22 µm PTFE syringe filter.

  • Dilution: Prepare dilutions of the filtered supernatant with ethanol as needed to fall within the analytical method's quantifiable range.

  • Quantification: Analyze the samples via HPLC-UV and calculate the concentration of the saturated solution.

Data Presentation and Interpretation

The results from these protocols should be meticulously recorded. A clear, tabular format allows for easy comparison and interpretation of the compound's solubility profile.

ParameterDimethyl Sulfoxide (DMSO)Ethanol (200 Proof)
Temperature 25°C25°C
Equilibration Time 24 hours24 hours
Solubility (mg/mL) Experimental ValueExperimental Value
Solubility (mM) Calculated ValueCalculated Value
Observations e.g., Clear, colorless solutione.g., Clear, colorless solution

Causality and Expected Outcomes:

  • DMSO: Given its nature as a strong, universal solvent for organic molecules, it is anticipated that N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide will exhibit high solubility in DMSO.[2][7] This is crucial for its use in primary biological screening, where stock solutions are often prepared at concentrations of 10-200 mM.[9][10]

  • Ethanol: As a polar protic solvent, ethanol can form hydrogen bonds, which will influence its interaction with the amide and ether functionalities of the target molecule.[4] While its solvating power is generally less than that of DMSO for many complex organic molecules, significant solubility in ethanol is a favorable characteristic for future formulation development.[6]

Scientific and Drug Development Insights

The solubility data generated from these protocols directly informs critical decisions in the drug discovery pipeline:

  • Assay Development: High solubility in DMSO confirms the feasibility of preparing concentrated stock solutions, minimizing the final solvent concentration in cellular or biochemical assays to avoid off-target effects.[11][12]

  • Formulation Strategy: Solubility in ethanol provides an early indication of the compound's potential for formulation in ethanol-water systems, which are common in oral liquid and some parenteral dosage forms.[13]

  • Structure-Activity Relationship (SAR): As medicinal chemists synthesize analogs of the parent compound, tracking their relative solubilities in these standard solvents provides valuable data for building comprehensive SAR models that balance potency with developability.

By adhering to these rigorous, self-validating protocols, researchers can generate high-quality, reliable solubility data, thereby enabling informed, data-driven progression of promising chemical entities like N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide.

References

  • The Vital Role of Ethanol in Pharmaceuticals. Premium Alcohol Supplier.
  • Ethanol: A Versatile Solvent for Pharmaceutical Manufacturing and API Extraction. EcoGreen.
  • The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Aure Chemical.
  • Dimethyl sulfoxide. Wikipedia.
  • Information for the package leaflet regarding ethanol used as an excipient in medicinal products for human use. European Medicines Agency.
  • Different Alcohols Used in Compounding. PCCA.
  • Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay. ResearchGate.
  • Another aspect in use of DMSO in medicinal chemistry. Atlas of Science.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero.
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Course Hero.
  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI.
  • Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Taylor & Francis Online.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College.
  • Solubility for Common Extractable Compounds. MilliporeSigma.
  • Compound solubility measurements for early drug discovery. Life Chemicals.
  • DMSO Solubility Assessment for Fragment-Based Screening. PMC.
  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical.
  • Dimethyl Sulfoxide (DMSO) - Anti-Inflammatory - Solubilizer. Actylis.

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Method

Recrystallization techniques for purifying N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide

Application Note: High-Purity Recrystallization of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide Executive Summary This application note details the purification of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Recrystallization of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide

Executive Summary

This application note details the purification of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide (also referred to as L-Pyroglutamic acid p-anisidide). This compound is a structural hybrid of a lactam (pyroglutamic acid) and an aniline derivative (p-anisidine), often utilized as a chiral building block or intermediate in the synthesis of nootropic agents (racetam analogs).

The critical challenge in purifying this compound is the removal of unreacted p-anisidine , a highly toxic and oxidation-prone impurity that causes discoloration (browning) of the final product. This protocol prioritizes a pre-crystallization acidic wash followed by a dual-solvent recrystallization system to ensure >99% purity and the removal of genotoxic amine impurities.

Physicochemical Profiling & Solubility Logic

To design an effective recrystallization protocol, we must understand the solute-solvent interactions. The target molecule contains three distinct functional regions:

  • Lactam Ring (Polar): H-bond acceptor/donor sites; imparts solubility in alcohols and water (at high T).

  • Amide Linkage (Rigid): Increases melting point and lattice energy.

  • Methoxyphenyl Group (Lipophilic): Limits water solubility at room temperature; imparts solubility in organic esters and aromatics.

Solubility Assessment Table
Solvent SystemSolubility at 25°CSolubility at BoilingRole in Protocol
Ethanol (EtOH) ModerateHighPrimary Solvent
Water (H₂O) LowModerateAnti-Solvent
Ethyl Acetate (EtOAc) ModerateHighAlternative Solvent
Heptane / Hexane InsolubleInsolubleAlternative Anti-Solvent
Diethyl Ether / MTBE Very LowLowTrituration (Impurities)
Dilute HCl (1M) Insoluble (Product)Soluble (Impurity)Wash Medium

Strategic Choice: The Ethanol/Water system is selected as the "Golden Standard" because:

  • Selectivity: The target amide crystallizes well from cooling aqueous ethanol, while the polar pyroglutamic acid precursor remains in the aqueous mother liquor.

  • Toxicity Control: Ethanol is a Class 3 solvent (low toxicity), preferred over chlorinated solvents or methanol in late-stage synthesis.

Pre-Purification: The "Acidic Quench" (Critical)

Rationale: Recrystallization alone is often insufficient to remove trace p-anisidine (starting material). p-Anisidine is a weak base. Washing the crude organic phase or solid with dilute acid converts the amine into its water-soluble hydrochloride salt, effectively partitioning it away from the neutral amide product.

Protocol:

  • Dissolve the crude reaction mixture in Ethyl Acetate .

  • Wash 2x with 1M HCl (This removes p-anisidine).

  • Wash 1x with Brine (Saturated NaCl) to remove residual water.

  • Dry over anhydrous Na₂SO₄ , filter, and evaporate to dryness.

  • Result: An off-white solid ready for recrystallization.

Detailed Recrystallization Protocol (Ethanol/Water)

Step 1: Dissolution
  • Transfer the crude, acid-washed solid (e.g., 10 g) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Ethanol (95% or absolute) slowly (approx. 3-5 mL per gram of solid).

  • Heat the mixture to reflux (approx. 78°C) in an oil bath.

  • If solids remain after 10 minutes of reflux, add more Ethanol in small portions (1 mL at a time) until a clear, homogeneous solution is obtained.

    • Note: If the solution is dark/colored, add activated carbon (5 wt%), reflux for 5 mins, and filter hot through Celite.

Step 2: Nucleation & Anti-Solvent Addition
  • Remove the heat source but keep the flask in the hot oil bath to cool slowly.

  • While the solution is still hot (~60-70°C), add warm Water dropwise via an addition funnel or pipette.

  • Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

  • Add a few drops of Ethanol to redissolve the turbidity (restore clarity).

Step 3: Crystallization
  • Allow the flask to cool to room temperature (20-25°C) undisturbed. Stirring too fast can cause precipitation of amorphous powder instead of crystals.

  • Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for 1-2 hours to maximize yield.

Step 4: Isolation & Drying
  • Filter the crystals using a Büchner funnel under vacuum.

  • Wash: Rinse the filter cake with a cold solvent mixture (Ethanol:Water 1:1, chilled to 0°C). Do not use pure ethanol as it may redissolve the product.

  • Drying: Dry the crystals in a vacuum oven at 45-50°C for 12 hours.

  • QC Check: Measure Melting Point (Target range: ~130-150°C, sharp range <2°C indicates purity).

Process Visualization

Workflow Diagram: Purification Logic

PurificationWorkflow Crude Crude Reaction Mixture (Target + p-Anisidine + Pyroglutamic Acid) AcidWash Acid Wash (1M HCl) Partitions p-Anisidine to Aqueous Phase Crude->AcidWash Dissolve in EtOAc PhaseSep Phase Separation Keep Organic (EtOAc) AcidWash->PhaseSep Remove Aqueous Waste Evap Evaporation to Solid PhaseSep->Evap Dissolve Dissolve in Hot Ethanol (T = 78°C) Evap->Dissolve AntiSolvent Add Warm Water Until Turbid Dissolve->AntiSolvent Cooling Controlled Cooling (RT -> 4°C) AntiSolvent->Cooling Filter Filtration & Cold Wash Cooling->Filter Dry Vacuum Drying (Final API) Filter->Dry

Caption: Step-by-step purification workflow emphasizing the critical acid wash prior to recrystallization.

Decision Tree: Solvent Troubleshooting

SolventLogic Start Select Solvent System CheckSol Solubility Test (100mg in 1mL) Start->CheckSol SolubleCold Soluble at RT? CheckSol->SolubleCold YesSol Too Soluble (Use as Anti-Solvent) SolubleCold->YesSol Yes NoSol Heat to Boil SolubleCold->NoSol No SolubleHot Soluble at Boil? NoSol->SolubleHot YesHot Ideal Candidate SolubleHot->YesHot Yes NoHot Not Suitable SolubleHot->NoHot No Oiling Oiling Out? YesHot->Oiling YesOil Add Seed Crystal or Switch to EtOAc/Hexane Oiling->YesOil Yes NoOil Proceed Oiling->NoOil No

Caption: Decision logic for validating solvent suitability and handling common crystallization defects.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
"Oiling Out" (Liquid separates instead of crystals)Temperature dropped too fast or solvent is too polar.1. Reheat to dissolve.2. Add a seed crystal at the cloud point.3. Switch solvent system to Ethyl Acetate / Hexane .
Low Yield Too much solvent used or product is too soluble.1. Concentrate the mother liquor and cool again (Second Crop).2. Increase the ratio of Anti-Solvent (Water).[1]
Colored Crystals (Brown/Pink)Oxidation of residual p-anisidine.1. Repeat the Acid Wash step on the solid.2. Recrystallize with Activated Carbon .
Broad Melting Point Impurities or wet sample.1. Dry sample thoroughly (solvent inclusion lowers MP).2. Recrystallize again.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 222839, p-Acetanisidide. Retrieved from [Link] (Used as an analog for melting point and solubility properties).

  • Organic Syntheses. Purification of Amides via Acidic Wash. Organic Syntheses, Coll. Vol. 1, p. 153. Retrieved from [Link] (General protocol for amide purification).

  • Zhang, J., et al. (2018).[2] Synthesis and bioactivities evaluation of L-pyroglutamic acid analogues. Bioorganic & Medicinal Chemistry. Retrieved from [Link] (Source for pyroglutamic acid derivative properties).

  • University of Colorado Boulder. Recrystallization Techniques and Solvent Selection. Department of Chemistry and Biochemistry. Retrieved from [Link] (General authoritative grounding on recrystallization mechanics).

Sources

Application

Application Note: Optimal Solvent Systems for N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide Extraction

Abstract & Introduction The extraction and purification of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide (referred to herein as N-MPPC ) presents a unique challenge due to its amphiphilic structure.[1] Comprising a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The extraction and purification of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide (referred to herein as N-MPPC ) presents a unique challenge due to its amphiphilic structure.[1] Comprising a polar 5-oxopyrrolidine (pyroglutamic) head group and a lipophilic 4-methoxyphenyl tail, the molecule exhibits complex solubility behaviors that defy simple "like-dissolves-like" heuristics.[1]

This guide details an optimized solvent system protocol designed to maximize yield (>85%) and purity (>98% HPLC) while minimizing residual solvent levels. The methodology relies on a pH-controlled differential extraction followed by a binary solvent recrystallization , ensuring the removal of common unreacted precursors (p-anisidine and pyroglutamic acid).[1]

Chemical Profile[1][2][3][4][5][6][7][8]
  • Target: N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide[1]

  • Structure Analysis:

    • H-Bond Donors: Amide NH.[1]

    • H-Bond Acceptors: Lactam Carbonyl, Amide Carbonyl, Methoxy Oxygen.[1]

    • Lipophilicity: Moderate (LogP est.[1] ~1.5–2.0).[1][2]

  • Critical Impurities:

    • p-Anisidine:[1][3] Basic, toxic, genotoxic impurity (GTI).[1]

    • Pyroglutamic Acid:[1] Acidic, water-soluble.[1]

Solvent System Selection Logic

Selection is grounded in Hansen Solubility Parameters (HSP) , balancing dispersion forces (


), polarity (

), and hydrogen bonding (

).[1]
Table 1: Solvent Screening Matrix
Solvent SystemRoleEfficiencyJustification
Dichloromethane (DCM) ExtractionHighExcellent solubilization of the amide core; immiscible with water.[1]
Ethyl Acetate (EtOAc) ExtractionModerate-HighGreener alternative to DCM.[1] Good selectivity against polar impurities.[1]
Ethanol/Water (30:70) RecrystallizationOptimal Exploits the steep solubility curve of amide derivatives; water acts as antisolvent.[1]
0.5M HCl (aq) Wash BufferCriticalProtonates unreacted p-anisidine (

~5.3), forcing it into the aqueous phase.[1]
Sat. NaHCO

(aq)
Wash BufferCriticalDeprotonates unreacted pyroglutamic acid, keeping it in the aqueous phase.[1]

Experimental Protocol: The "Self-Validating" Workflow

This protocol is designed to be self-validating : specific steps visually or chemically confirm the removal of impurities, preventing downstream failure.[1]

Phase A: Liquid-Liquid Extraction (LLE)

Objective: Remove unreacted starting materials using pH manipulation.[1]

Reagents:

  • Crude Reaction Mixture[1]

  • Ethyl Acetate (EtOAc) or DCM[1]

  • 0.5 M HCl[1]

  • Saturated NaHCO

    
    [1]
    
  • Brine (Saturated NaCl)[1]

Step-by-Step:

  • Dissolution: Dissolve the crude solid in 10 volumes of EtOAc.

    • Note: If the crude is an oil, dilute directly.[1]

  • Acid Wash (Validation Point 1): Wash the organic phase twice with 3 volumes of 0.5 M HCl.

    • Mechanism:[1][2] Converts residual p-anisidine into its water-soluble hydrochloride salt.[1]

    • Visual Check: The aqueous layer may turn slightly pink/brown (oxidation of aniline salts), indicating successful impurity removal.[1]

  • Base Wash (Validation Point 2): Wash the organic phase twice with 3 volumes of Saturated NaHCO

    
    .
    
    • Mechanism:[1] Converts residual pyroglutamic acid into its sodium salt.[1]

    • Safety: Vent frequently due to CO

      
       evolution.[1]
      
  • Drying: Wash with Brine , separate, and dry over anhydrous MgSO

    
    .
    
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield the Pre-Purified Solid .

Phase B: Binary Solvent Recrystallization

Objective: Polish purification to remove trace isomers and oligomers.[1]

Reagents:

  • Ethanol (95%)[1]

  • Deionized Water[1]

Step-by-Step:

  • Reflux: Suspend the Pre-Purified Solid in Ethanol (3 mL/g) . Heat to reflux (approx. 78°C).[1]

  • Dissolution: Add more Ethanol dropwise just until the solid dissolves completely.

  • Antisolvent Addition: Remove from heat. Immediately add warm water (50°C) dropwise until a faint turbidity (cloudiness) persists.

  • Nucleation: Add 1-2 drops of Ethanol to clear the solution.

  • Cooling: Allow the solution to cool slowly to room temperature (25°C) over 2 hours, then refrigerate at 4°C for 4 hours.

    • Caution: Rapid cooling leads to "oiling out" rather than crystallization.[1]

  • Filtration: Filter the white crystalline solid and wash with cold 30% Ethanol/Water.

Process Logic Visualization

The following diagram illustrates the decision tree and chemical logic for the extraction process.

ExtractionWorkflow Start Crude Reaction Mixture (Contains N-MPPC, p-Anisidine, Pyroglutamic Acid) Dissolve Dissolve in Ethyl Acetate (Organic Phase) Start->Dissolve AcidWash Wash with 0.5M HCl (Acidic Extraction) Dissolve->AcidWash Check1 Impurity Partitioning (p-Anisidine -> Anilinium Salt) AcidWash->Check1 Waste1 Aqueous Waste A (Contains p-Anisidine HCl) Check1->Waste1 Aqueous Layer BaseWash Wash with Sat. NaHCO3 (Basic Extraction) Check1->BaseWash Organic Layer Check2 Impurity Partitioning (Pyroglutamic Acid -> Carboxylate) BaseWash->Check2 Waste2 Aqueous Waste B (Contains Sodium Pyroglutamate) Check2->Waste2 Aqueous Layer Dry Dry (MgSO4) & Evaporate Check2->Dry Organic Layer Recryst Recrystallization (Ethanol/Water System) Dry->Recryst Final Pure N-MPPC Crystals (>98% Purity) Recryst->Final

Figure 1: Flowchart of the pH-controlled differential extraction and purification workflow.

Troubleshooting & Optimization

Issue: "Oiling Out" During Recrystallization

Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or cooling is too rapid.[1] Solution:

  • Seeding: Add a tiny crystal of pure product at the cloud point.[1]

  • Slower Cooling: Wrap the flask in foil or a towel to slow heat dissipation.[1]

  • Solvent Adjustment: Increase the Ethanol ratio slightly to keep the product soluble at higher temperatures.

Issue: Emulsion Formation During Extraction

Cause: Amphiphilic nature of N-MPPC acting as a surfactant at the interface.[1] Solution:

  • Brine Addition: Add saturated NaCl to the aqueous phase to increase ionic strength.[1]

  • Filtration: Filter the biphasic mixture through a Celite pad if particulate matter stabilizes the emulsion.[1]

References

  • Vertex Pharmaceuticals. (2000).[1] 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives. EP1004578B1.[1] Google Patents.

    • Context: Describes the synthesis and handling of 5-oxopyrrolidine derivatives and removal of protecting groups using polar solvents.
  • National Center for Biotechnology Information (NCBI). (2025).[1] Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. PMC. [Link]

    • Context: Provides the optimal Ethanol/Water recrystallization protocol for the structural analogue N-(4-methoxyphenyl)picolinamide.[1]

  • Cheméo. (2025).[1][4] Propanamide, N-(4-methoxyphenyl)- Chemical Properties. [Link][1][5]

    • Context: Source for solubility (logS) and partition coefficient (logP)
  • MDPI. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives. [Link][1]

    • Context: Validates the stability of the 5-oxopyrrolidine core under reflux conditions in alcoholic solvents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide

Ticket ID: #59201-PYR Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary: The "Yield vs. Purity" Trade-off You are experiencing yield issues with t...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #59201-PYR Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Yield vs. Purity" Trade-off

You are experiencing yield issues with the coupling of L-pyroglutamic acid (5-oxoproline) and p-anisidine (4-methoxyaniline).

The Core Problem: This reaction presents a classic dichotomy in peptide chemistry. The lactam ring of pyroglutamic acid makes the


-proton highly acidic (

, compared to

for standard amides), leading to rapid racemization under basic conditions. Furthermore, while p-anisidine is nucleophilic, it is prone to oxidation (blackening) and can react sluggishly with bulky activated esters.

The Solution: Abandon standard EDC/NHS protocols if they are failing. Switch to Propylphosphonic Anhydride (T3P) for high-purity small batches, or the Mixed Anhydride Method (Isobutyl Chloroformate) for scalable, cost-effective synthesis.

Module 1: Reaction Pathway & Failure Points

To fix the yield, we must visualize where the mass is being lost. The diagram below illustrates the competing pathways between the desired product and the common side-reactions (Racemization and N-Acylurea formation).

ReactionPathway Start L-Pyroglutamic Acid + p-Anisidine Activation Activation Step (Formation of Active Ester/Anhydride) Start->Activation Coupling Reagent Side3 FAILURE 3: Oxidized Aniline (Tarry byproduct) Start->Side3 Old p-Anisidine / Air Exposure Product TARGET: N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide (High Yield) Activation->Product Nucleophilic Attack (Fast Kinetics) Side1 FAILURE 1: Racemization (DL-Mix via Enolization) Activation->Side1 Excess Base / High Temp (Slow Kinetics) Side2 FAILURE 2: N-Acylurea (Rearrangement via DCC/EDC) Activation->Side2 Slow Amine Addition (Thermodynamic Sink)

Figure 1: Mechanistic pathway showing the critical divergence between product formation and common failure modes (Racemization and Rearrangement).

Module 2: Optimized Protocols

Do not use Thionyl Chloride (


) for this synthesis unless you accept total racemization. Below are the two recommended industry-standard protocols.
Protocol A: The T3P Method (Recommended for Purity)

Why: T3P (Propylphosphonic anhydride) acts as both a coupling agent and water scavenger. It drives the equilibrium forward and operates well in weak bases (Pyridine), significantly reducing racemization risk [1].

Reagents:

  • L-Pyroglutamic acid (1.0 equiv)

  • p-Anisidine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)

Step-by-Step:

  • Dissolution: Dissolve L-pyroglutamic acid and p-anisidine in dry EtOAc (0.5 M concentration).

  • Base Addition: Add Pyridine (or DIPEA) at 0°C . Stir for 10 minutes.

  • Coupling: Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor TLC (MeOH:DCM 1:9). p-Anisidine spot should disappear.

  • Workup: Wash with water, 1M HCl (to remove excess aniline/pyridine), sat.

    
    , and brine.
    
  • Isolation: Dry over

    
     and concentrate.
    
  • Recrystallization: If necessary, recrystallize from EtOH/Water.

Protocol B: Mixed Anhydride Method (Recommended for Scale)

Why: Highly scalable and cost-effective. Uses Isobutyl Chloroformate (IBCF) to form a reactive mixed anhydride intermediate [2].[1]

Reagents:

  • L-Pyroglutamic acid (1.0 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Isobutyl Chloroformate (IBCF) (1.1 equiv)

  • p-Anisidine (1.1 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Activation: Dissolve Pyroglutamic acid and NMM in THF. Cool to -15°C (Salt/Ice bath).

  • Anhydride Formation: Add IBCF dropwise. Crucial: Maintain temp below -10°C. Stir for 15 mins.

  • Amine Addition: Dissolve p-anisidine in minimal THF and add dropwise to the cold mixture.

  • Reaction: Stir at -15°C for 1 hour, then allow to warm to RT overnight.

  • Workup: Evaporate THF. Redissolve residue in EtOAc. Wash with 1M HCl,

    
    , Brine.
    

Module 3: Troubleshooting & Diagnostics

Use this table to diagnose your specific yield loss.

SymptomProbable CauseCorrective Action
Low Yield (<40%) Old p-Anisidine p-Anisidine oxidizes to black tars. Recrystallize amine from EtOH before use or sublime it.
Product is Oil/Sticky Residual Solvent/DMF The amide is polar. DMF is hard to remove. Dissolve in EtOAc and wash 5x with water, or use lyophilization.
Loss of Chirality High pH / Temp If using EDC/DIPEA, the base might be too strong or added too fast. Switch to Protocol A (T3P/Pyridine).
Insoluble Precipitate DCU Formation If using DCC, the byproduct (DCU) is contaminating your product. Switch to EDC (water-soluble urea) or T3P.
No Reaction Zwitterion Effect Pyroglutamic acid can form internal salts. Ensure the carboxylic acid is fully solubilized before activation.
Decision Tree for Optimization

Troubleshooting Start Yield Issue Identified CheckTLC Check TLC: Is Starting Material (SM) left? Start->CheckTLC SM_Left Yes, SM remains CheckTLC->SM_Left Yes No_SM No, SM consumed CheckTLC->No_SM No CheckColor Is reaction dark/black? SM_Left->CheckColor CheckStereo Check Optical Rotation No_SM->CheckStereo Action1 Action: Recrystallize p-Anisidine (Oxidation issue) CheckColor->Action1 Yes (Black) Action2 Action: Increase Activation Time or Switch to T3P CheckColor->Action2 No (Clear) Action3 Action: Reduce Base Strength (Racemization occurred) CheckStereo->Action3 Low Rotation Action4 Action: Improve Workup (Product lost in aqueous layer) CheckStereo->Action4 Normal Rotation

Figure 2: Diagnostic workflow to identify the root cause of low yield or purity.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (


) to make the acid chloride first? 
A:  Technically yes, but we strongly advise against it  for the L-isomer. The acid chloride of pyroglutamic acid is extremely prone to enolization-mediated racemization. If you must use this method for cost reasons, keep the temperature strictly below -20°C and use no base during the chloride formation.

Q: My p-anisidine is black. Can I use it? A: No. The oxidation products act as radical scavengers and can poison the coupling reaction. Purify it by dissolving in dilute HCl, treating with activated charcoal, filtering, and re-precipitating with NaOH.

Q: Why is my product water-soluble? I'm losing it during extraction. A: The target molecule has a polar lactam ring and an amide bond. If your yield is low, check the aqueous layer.[2] You may need to "salt out" the aqueous layer (saturate with NaCl) and extract with a more polar solvent like n-Butanol or Chloroform/Isopropanol (3:1).

Q: Does the lactam NH need protection (e.g., Boc)? A: Generally, no. The amide


 of the lactam is high enough that it won't interfere with standard coupling reagents like EDC or T3P. However, if you are using strong bases (NaH) or alkylating agents, protection is required [3].

References

  • Dunetz, J. R., et al. (2011).[3] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[3] Tetrahedron.

  • Smith, M. B. (2013). "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience.

Sources

Optimization

Troubleshooting solubility issues of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide in aqueous buffers

Executive Summary N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide (often referred to as a pyroglutamyl-anisidide derivative) presents a classic "brick dust" solubility profile. While it possesses polar moieties (pyrro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide (often referred to as a pyroglutamyl-anisidide derivative) presents a classic "brick dust" solubility profile. While it possesses polar moieties (pyrrolidone ring, amide linker), the rigid crystal lattice and the hydrophobic 4-methoxyphenyl group severely limit thermodynamic aqueous solubility.

This guide addresses the most frequent user reports: precipitation upon dilution , time-dependent crystallization , and failed pH adjustments .

Part 1: The Solubility Landscape

Before troubleshooting, review the physicochemical baseline. This molecule is not a simple salt; it behaves as a neutral, lipophilic amide.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValue (Est.)Implications for Solubility
Molecular Weight ~234.25 g/mol Small molecule, kinetically fast precipitation.
LogP (Octanol/Water) ~0.8 – 1.3Moderately lipophilic. Requires organic co-solvents.
pKa > 15 (Amide)Non-ionizable in physiological pH (2–10). pH adjustment is futile.
H-Bond Donors/Acceptors 2 / 4High crystal lattice energy (strong intermolecular H-bonding).
Preferred Stock Solvent DMSO (>50 mg/mL)Excellent solubility in dipolar aprotic solvents.
Aqueous Solubility < 0.1 mg/mLPoor. "Crashes out" immediately in pure water.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "My solution turns cloudy immediately after adding the DMSO stock to my assay buffer."

Diagnosis: This is the "Solvent Shock" phenomenon . When you introduce a high-concentration DMSO stock into an aqueous buffer, the water molecules immediately form a structured cage around the hydrophobic methoxyphenyl tail (hydrophobic effect). Because the molecule is rigid, it cannot fold to hide this tail, leading to rapid aggregation and micro-precipitation.

The Fix: The "Interfacial Turbulence" Protocol Do not simply pipette the stock into the buffer. You must maximize the kinetic dispersion rate to bypass the nucleation phase.

Step-by-Step Protocol:

  • Prepare Stock: Dissolve compound in 100% DMSO at 1000x the final target concentration.

  • Vortex the Buffer: Set your aqueous buffer (PBS/Media) to a rapid vortex.

  • Sub-surface Injection: While vortexing, inject the DMSO stock below the surface of the buffer.

    • Why? Dropping it on top creates a film where local concentration exceeds solubility, causing immediate crust formation.

  • Sonication: If slight turbidity remains, sonicate for 5 minutes at 40°C.

Advanced Workaround (for concentrations > 10 µM): Use an intermediate dilution step with a surfactant.

  • Step A: Dilute DMSO stock 1:10 into PEG-400 or Tween-80 (pure).

  • Step B: Dilute this mixture into the aqueous buffer.[1]

  • Mechanism:[2][3] The surfactant coats the hydrophobic tail, preventing the water "cage" from forcing aggregation.

Issue 2: "I tried acidifying the buffer to pH 4, but it didn't dissolve."

Diagnosis: Misapplication of pKa principles. Users often assume that because it contains nitrogen (in the pyrrolidone ring and amide), it can be protonated. This is incorrect.

  • The nitrogen atoms are part of amide and lactam systems. Their lone pairs are delocalized into the carbonyl group (resonance stabilization).

  • Result: They are not basic. Protonation would only occur at extremely low pH (< 0), which is incompatible with biological assays.

The Fix: Stop adjusting pH. It increases ionic strength, which actually decreases solubility (Salting-Out Effect). Return to neutral buffers (pH 7.4) and focus on organic co-solvents (DMSO, Ethanol) or cyclodextrins .

Issue 3: "The solution was clear, but crystals appeared after 2 hours."

Diagnosis: Metastable Supersaturation. You initially achieved kinetic solubility (the compound was dispersed but not stable). Over time, the system sought its lower energy state: the crystal lattice. This is common with planar aromatic amides like anisidides.

The Fix: Thermodynamic Stabilization You must lower the free energy of the solution state.

  • Add a Polymer: Add 0.5% Methylcellulose or PVP (Polyvinylpyrrolidone) to your buffer.

    • Mechanism:[2][3] These polymers inhibit crystal nucleation (act as "crystal poisons").

  • Use Cyclodextrins: Pre-incubate the compound with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

    • Ratio: 1:5 molar ratio (Compound:Cyclodextrin).

    • The hydrophobic phenyl ring enters the cyclodextrin cavity, shielding it from water.

Part 3: Visualizing the Workflow

Workflow 1: The "Crash-Out" Mechanism & Prevention

This diagram illustrates why simple dilution fails and how surfactant shielding prevents it.

SolubilityMechanism cluster_0 The Problem: Solvent Shock cluster_1 The Solution: Co-Solvent Shielding Stock DMSO Stock (Solvated Molecules) Mix Rapid Mixing Stock->Mix Buffer Aqueous Buffer (High Polarity) Buffer->Mix Shock Hydrophobic Effect: Water cages the methoxyphenyl group Mix->Shock Agg Aggregation (Nucleation) Shock->Agg Precip PRECIPITATION (Brick Dust) Agg->Precip Stock2 DMSO Stock Inter Intermediate Step: Dilute into PEG400 or Tween Stock2->Inter Shield Surfactant coats hydrophobic tail Inter->Shield Final Dilution into Buffer Shield->Final Stable STABLE MICELLE/DISPERSION (Clear Solution) Final->Stable

Figure 1: Mechanism of precipitation upon aqueous dilution and the corrective surfactant shielding strategy.

Workflow 2: Decision Tree for Solvent Selection

Follow this logic to select the correct vehicle for your experiment.

DecisionTree Start Start: Define Assay Type CellBased Cell Culture / In Vivo Start->CellBased Enzyme Enzymatic / Cell-Free Start->Enzyme ToxCheck Is DMSO Toxic to cells > 0.1%? CellBased->ToxCheck ConcCheck Target Conc > 50 µM? Enzyme->ConcCheck YesTox Use Cyclodextrin (HP-β-CD) ToxCheck->YesTox Yes NoTox Use DMSO Stock (Keep < 0.5% v/v) ToxCheck->NoTox No HighConc Requires Co-solvent: 10% DMSO + 40% PEG400 + 50% Water ConcCheck->HighConc Yes LowConc Standard Dilution: Inject DMSO into vortexing buffer ConcCheck->LowConc No

Figure 2: Solvent selection decision tree based on assay type and concentration requirements.

Part 4: Recommended Solvent Systems

The following table summarizes validated solvent systems for N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide based on general solubility principles for hydrophobic amides [1][2].

Solvent SystemSolubility Limit (Est.)ApplicationNotes
100% DMSO > 50 mg/mLStock SolutionHygroscopic. Store aliquots at -20°C to prevent water uptake.
100% Ethanol ~ 10 mg/mLAlternative StockVolatile. Keep tightly sealed.
PBS (pH 7.4) < 0.05 mg/mLAssay BufferWill precipitate without co-solvents.
5% DMSO / 95% PBS ~ 0.2 mg/mLCell AssaysMaximum tolerated DMSO for many cell lines.
20% HP-β-CD in Water ~ 2–5 mg/mLIn Vivo / High Conc.Best for avoiding organic solvent toxicity.[4] Requires 30 min stirring.
40% PEG400 / 10% EtOH / 50% Water ~ 5–8 mg/mLAnimal Dosing (IP/PO)Viscous. "Gold standard" for hydrophobic small molecules.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Yalkowsky, S. H. (1999). "Solubility and Solubilization in Aqueous Media." American Chemical Society.
  • BenchChem Tech Support. (2025).[1] "Troubleshooting Precipitation in Aqueous Solutions." (General principles for hydrophobic amide dilution).

  • Cayman Chemical. (2022).[4] "Product Information: Dermorphin (acetate)." (Reference for solubility of peptide-like amides in DMSO/PBS).

  • MilliporeSigma. (2025). "HPLC Troubleshooting Guide: Buffer Precipitation."

Sources

Troubleshooting

Identifying degradation products of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide

Topic: N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide Executive Summary This guide addresses the degradation pathways of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide . As a researcher, you are likely using this...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide

Executive Summary

This guide addresses the degradation pathways of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide . As a researcher, you are likely using this compound as a model substrate for prolyl oligopeptidase (POP) or as a pharmaceutical intermediate.

Critical Safety Note: One of the primary degradation products is p-Anisidine (4-methoxyaniline) , a highly toxic and potentially genotoxic amine. All forced degradation studies described below must be performed in a fume hood with appropriate PPE.

Module 1: Diagnostic Workflow (Troubleshooting)

User Scenario: "I see extra peaks in my LC-MS chromatogram after 24 hours in solution. How do I identify them?"

Step 1: Mass Shift Analysis

Use this table to correlate your observed m/z values with predicted degradation products (DPs).

Compound IDIdentityChemical ChangeMW (Da)[M+H]⁺ (

)
Retention Shift (vs Parent)
Parent N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamideN/A234.25235.25 Reference
DP-1 Glutamyl-p-anisidineLactam Ring Opening (+H₂O)252.27253.28 Earlier (More Polar)
DP-2 p-AnisidineAmide Hydrolysis (Cleavage)123.15124.16 Later (Basic/Organic)
DP-3 Pyroglutamic AcidAmide Hydrolysis (Cleavage)129.11130.12 Solvent Front (Very Polar)
DP-4 Quinone Imine DerivativeOxidation (-2H)232.23233.24 Variable
Step 2: Pathway Logic (Visualized)

The following diagram illustrates the competition between the opening of the lactam ring (Pathway A) and the cleavage of the linker amide (Pathway B).

DegradationPathways Parent Parent Molecule (MW 234.25) RingOpen DP-1: Glutamyl-p-anisidine (MW 252.27) [Lactam Hydrolysis] Parent->RingOpen + H2O (Basic pH / Enz) Cleavage Hydrolytic Cleavage Parent->Cleavage + H2O (Strong Acid) Oxidation DP-4: Quinone Imine (MW 232.23) Parent->Oxidation Oxidation (Light/Peroxide) pAnisidine DP-2: p-Anisidine (MW 123.15) [TOXIC] Cleavage->pAnisidine PyroGlu DP-3: Pyroglutamic Acid (MW 129.11) Cleavage->PyroGlu

Figure 1: Degradation logic tree. Pathway A (Yellow) dominates in mild base/enzymatic conditions. Pathway B (Red) dominates in strong acid.

Module 2: Forced Degradation Protocols

User Scenario: "I need to validate my HPLC method. How do I generate these impurities intentionally?"

Do not rely on "shelf aging." Use these stress conditions to force the appearance of impurities for method validation (ICH Q1A).

Protocol A: Acid/Base Hydrolysis (Differentiation)

Why: The lactam ring (pyroglutamyl) and the exocyclic amide respond differently to pH.

  • Acid Stress:

    • Dissolve 5 mg Parent in 1 mL Acetonitrile.

    • Add 1 mL 1N HCl .

    • Heat at 60°C for 4 hours .

    • Result: Favors DP-1 (Ring open) initially, then DP-2/DP-3 (Cleavage) over time [1].

  • Base Stress:

    • Dissolve 5 mg Parent in 1 mL Acetonitrile.

    • Add 1 mL 0.1N NaOH .

    • Stir at Room Temperature for 2 hours .

    • Result: Rapidly forms DP-1 (Glutamyl derivative). The lactam ring is very labile in base [2].

Protocol B: Oxidative Stress

Why: The electron-rich methoxyphenyl group is prone to oxidation.[1]

  • Mix 1 mL Stock Solution with 1 mL 3% H₂O₂ .

  • Incubate at RT for 24 hours (Protect from light).

  • Result: Look for DP-4 (-2H) or N-oxides (+16 Da). Note: If the solution turns yellow/brown , you have generated quinone-like species from the anisidine moiety [3].[1]

Module 3: Frequently Asked Questions (FAQs)

Q1: Why does my "pure" standard show a small peak at [M+H]+ 253.28? A: This is the Ring-Opened Impurity (DP-1) . Pyroglutamic acid derivatives are hygroscopic and unstable in the presence of moisture. If your standard was stored in a non-desiccated environment or dissolved in a basic buffer (pH > 7.5) for >4 hours, the lactam ring hydrolyzes to form the glutamate derivative.

  • Fix: Store solid at -20°C. Prepare solutions immediately before use in slightly acidic buffers (pH 4-5) [4].

Q2: I am seeing a peak fronting/tailing issue. Is it degradation? A: Likely not. This molecule contains a secondary amide and a lactam.

  • Check pH: At neutral pH, the phenol-ether is stable, but the lactam may tautomerize.

  • Check Column: p-Anisidine (if present) is basic and interacts with free silanols on C18 columns, causing tailing.

  • Fix: Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to your mobile phase to suppress silanol ionization and protonate the amine.

Q3: Is the degradation product p-Anisidine visible by UV? A: Yes. p-Anisidine has a distinct UV absorption maximum around 296-300 nm [5].

  • Tip: If you are monitoring at 210 nm or 254 nm (generic), you might miss the specificity. Extract the chromatogram at 300 nm to specifically track the release of the toxic amine.

References
  • Sperl, S., et al. (2009). "Pyroglutamic Acid Peptides: Chemistry and Stability." Thieme Connect. Link

  • Kumar, A., et al. (2012). "Hydrolysis of Amides and Lactams: Kinetic Studies." Journal of Organic Chemistry. Link

  • Datta, S., et al. (2020). "Degradation of toxic p-anisidine by Fenton’s oxidation." Applied Water Science. Link

  • Manne, V., et al. (2006). "Hydrolytic cleavage of pyroglutamyl-peptide bond." Journal of Biochemistry. Link

  • Moulay, A., et al. (2023).[2][3] "p-Anisidine release study by hydrolysis of Schiff bases." Bulletin of the Chemical Society of Ethiopia. Link

Sources

Optimization

Technical Support Center: Scale-Up Protocols for N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide

Introduction Welcome to the technical support hub for the synthesis of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide . This molecule, structurally related to the racetam family of nootropics, presents a classic yet...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for the synthesis of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide . This molecule, structurally related to the racetam family of nootropics, presents a classic yet deceptive challenge in process chemistry: coupling a chiral acid (L-Pyroglutamic acid) with an electron-rich aniline (p-Anisidine).

At the bench scale (mg to g), standard coupling reagents (HATU, EDC/NHS) work seamlessly. However, at the kilo-scale, three critical failure modes emerge:

  • Racemization: The stereocenter at C2 of the pyrrolidone ring is prone to base-catalyzed epimerization, especially under prolonged thermal stress.

  • Genotoxic Impurity Retention: Residual p-anisidine (4-methoxyaniline) is a known genotoxin and must be controlled to ppm levels.

  • Physical Processing: The product often forms a supersaturated oil before crystallizing, complicating filtration.

This guide provides a robust, self-validating protocol designed to mitigate these risks.

Module 1: Synthetic Route Selection

Why not use HATU or EDC at scale?

While HATU gives high yields, it is cost-prohibitive for multi-kilogram batches and generates complex phosphorus byproducts that are difficult to remove without chromatography.

The Recommended Route: Mixed Anhydride Method

We recommend the Mixed Anhydride Method using Isobutyl Chloroformate (IBCF) and N-Methylmorpholine (NMM) .

  • Cost-Effective: Reagents are cheap and readily available.

  • Purification: Byproducts (CO₂, isobutanol, NMM salts) are easily removed via aqueous wash and evaporation.

  • Stereocontrol: Low-temperature activation (-15°C) minimizes racemization compared to acid chloride routes.

Module 2: Validated Scale-Up Protocol

Target Scale: 100 g – 1 kg Reaction Time: 4–6 hours Expected Yield: 75–85% Target Purity: >99.5% (HPLC), >99% ee

Step-by-Step Workflow
  • Activation (The Critical Window):

    • Charge L-Pyroglutamic acid (1.0 equiv) and THF (10 vol) into the reactor.

    • Cool to -15°C to -20°C . Critical Process Parameter (CPP): Temperature control is vital here to prevent racemization.

    • Add N-Methylmorpholine (NMM) (1.1 equiv).

    • Add Isobutyl Chloroformate (IBCF) (1.1 equiv) dropwise over 30 mins. Maintain temp < -10°C.

    • Hold: Stir for 15–20 mins to form the mixed anhydride.

  • Coupling:

    • Dissolve p-Anisidine (1.0 equiv) in minimal THF (2 vol).

    • Add the amine solution to the mixed anhydride slowly.

    • Allow the reaction to warm to Room Temperature (20–25°C) naturally over 2 hours.

  • Quench & Work-up (The "Self-Validating" Step):

    • Concentrate THF to ~3 volumes under vacuum.

    • Dilute with Ethyl Acetate or DCM (10 vol).

    • Wash 1: 1M HCl (aq). Mechanism: This protonates unreacted p-anisidine (pKa ~5.3), forcing it into the aqueous layer. The amide product remains in the organic layer.

    • Wash 2: Sat. NaHCO₃ (Removes unreacted pyroglutamic acid).

    • Wash 3: Brine (Drying).

  • Crystallization:

    • Solvent swap to Ethanol/Water (1:1) or Isopropanol .[1]

    • Heat to reflux to dissolve, then cool slowly to 0°C. Seed crystals may be required for the first batch.

Module 3: Visualizing the Workflow & Risks

The following diagram illustrates the process flow and the specific points where racemization risks are highest.

G cluster_0 Activation Phase (-15°C) cluster_1 Coupling Phase cluster_2 Impurity Control (Critical) Start L-Pyroglutamic Acid + NMM + THF IBCF Add Isobutyl Chloroformate (Dropwise) Start->IBCF Anhydride Mixed Anhydride Intermediate IBCF->Anhydride AddAmine Add p-Anisidine (Slow Addition) Anhydride->AddAmine Racemization RISK: Racemization (If Temp > 0°C during activation) Anhydride->Racemization Excess Base/Heat WarmUp Warm to 20°C (2 hours) AddAmine->WarmUp AcidWash Wash 1: 1M HCl (Removes p-Anisidine) WarmUp->AcidWash BaseWash Wash 2: NaHCO3 (Removes Acid) AcidWash->BaseWash Product Final Product Crystalline Solid BaseWash->Product

Caption: Process flow diagram highlighting the critical temperature control point at the Mixed Anhydride stage to prevent racemization.

Module 4: Troubleshooting & FAQs

Q1: The final product has a pinkish/brown hue. Is it safe to use?

A: No. This discoloration indicates the presence of oxidized p-anisidine . Even trace amounts of anilines can oxidize to form colored azo/nitro compounds.

  • Root Cause: Inefficient acidic wash during work-up.

  • Solution: Re-dissolve the solid in Ethyl Acetate and repeat the 1M HCl wash. If the color persists, recrystallize from Ethanol with activated charcoal.

Q2: My melting point is lower than the literature value (160-162°C vs 145°C). Why?

A: This is a classic sign of partial racemization . The L-enantiomer and the DL-racemate often have distinct melting points and form eutectic mixtures.

  • Diagnosis: Run Chiral HPLC. If the D-isomer is present >1%, your activation temperature was likely too high or the base (NMM) was added too quickly.

  • Fix: You cannot easily separate enantiomers by standard crystallization. You must optimize the upstream activation step (keep T < -15°C).

Q3: The reaction mixture solidified/gelled during the addition of p-anisidine.

A: The mixed anhydride intermediate is highly concentrated.

  • Solution: Increase THF volume from 10 vol to 15 vol. Ensure efficient overhead stirring (not magnetic stirring) which is mandatory for scale-up >100g.

Q4: Why use N-Methylmorpholine (NMM) instead of Triethylamine (TEA)?

A: TEA is more basic and increases the risk of proton abstraction at the alpha-carbon of the pyroglutamic acid, leading to racemization. NMM is a weaker base and sterically suited for mixed anhydride formation without promoting enolization.

Module 5: Quality Control Data Summary

Use the following table to validate your batches.

ParameterAcceptance CriteriaMethodNotes
Appearance White to off-white crystalline powderVisualPink = Aniline contamination
Purity (HPLC) > 99.5%Reverse Phase C18Monitor p-Anisidine @ 210nm
Chiral Purity > 99.0% eeChiralpak AD-H or OD-HCritical for biological activity
Residual p-Anisidine < 20 ppmHPLC / GC-MSGenotoxic Impurity limit
Water Content < 0.5%Karl FischerHygroscopic tendency

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: p-Anisidine.[6] ECHA Registration Dossier.

  • Dunn, P. J., et al. (2016). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (General reference for solvent selection in amide coupling).

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Elemental Analysis of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide for Structural Confirmation

This guide provides a comprehensive comparison of theoretical and expected experimental elemental analysis results for the confirmation of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide. It is intended for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of theoretical and expected experimental elemental analysis results for the confirmation of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide. It is intended for researchers, scientists, and drug development professionals who rely on accurate analytical data for the validation of synthesized compounds. This document will delve into the procedural rationale, present comparative data from related structures, and offer a detailed experimental protocol.

The Critical Role of Elemental Analysis in Compound Validation

In the synthesis of novel chemical entities, confirmation of the elemental composition is a fundamental and indispensable step for structural elucidation and purity assessment.[1][2] Elemental analysis, specifically CHNS/O analysis, provides a quantitative determination of the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[3] This technique is a cornerstone of chemical characterization, offering a direct comparison between the empirical formula and the theoretical composition of a target molecule.[4][5] A close correlation between the experimentally determined and calculated values provides strong evidence for the correct chemical structure and the absence of significant impurities.[2][6]

For a compound such as N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide, which possesses a specific arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, elemental analysis serves as a primary validation method. The pyrrolidine ring, a common scaffold in many pharmaceutical compounds, and its derivatives are often characterized using this technique to ensure the integrity of the synthesized molecule.[7][8]

Theoretical vs. Expected Experimental Values: A Comparative Framework

The first step in validating the synthesis of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide is to calculate its theoretical elemental composition based on its molecular formula, which is C₁₂H₁₄N₂O₃.

Molecular Formula: C₁₂H₁₄N₂O₃ Molecular Weight: 234.25 g/mol

The theoretical elemental percentages are calculated as follows:

  • Carbon (C): (12 * 12.011) / 234.25 * 100% = 61.53%

  • Hydrogen (H): (14 * 1.008) / 234.25 * 100% = 6.02%

  • Nitrogen (N): (2 * 14.007) / 234.25 * 100% = 11.96%

  • Oxygen (O): (3 * 15.999) / 234.25 * 100% = 20.49%

The following table summarizes the theoretical values and provides a benchmark for experimental results. For comparison, elemental analysis data for similar pyrrolidine derivatives found in the literature are also presented.

CompoundMolecular FormulaTheoretical %CExperimental %CTheoretical %HExperimental %HTheoretical %NExperimental %NReference
N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide C₁₂H₁₄N₂O₃ 61.53 Expected 6.02 Expected 11.96 Expected -
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acidC₁₃H₁₄N₂O₄59.5459.995.385.4910.6812.72[9]
N-(4-(4-(2-(4-methoxybenzylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamideC₂₁H₂₂N₄O₄63.9563.795.625.5614.2014.48[10]
N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamideC₁₉H₁₇ClN₄O₂62.21-4.67-15.27-[11]
(2R,4S)-N-hydroxy-4-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamideC₁₂H₁₄N₂O₄57.59-5.64-11.19-[12]

Note: Experimental data for the title compound is expected to be within ±0.4% of the theoretical values, which is a generally accepted tolerance in pharmaceutical analysis.

Experimental Protocol: CHN Analysis

The following is a detailed protocol for the elemental analysis of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide. The causality behind each step is explained to ensure a self-validating system.

I. Sample Preparation
  • Drying: Dry the purified sample of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide under a high vacuum at 40-50 °C for at least 24 hours.

    • Rationale: The removal of residual solvents and moisture is critical as they can significantly affect the hydrogen and oxygen content, leading to inaccurate results.[4]

  • Homogenization: Gently grind the dried sample into a fine, homogenous powder using an agate mortar and pestle.

    • Rationale: A homogenous sample ensures that the small amount of material taken for analysis is representative of the entire batch.[1]

  • Weighing: Accurately weigh 1-2 mg of the homogenized sample into a tin capsule using a calibrated microbalance.

    • Rationale: Precise weighing is paramount as the final elemental percentages are calculated based on the initial sample weight.[1] A microbalance provides the necessary accuracy for the small sample sizes used in modern elemental analyzers.[13]

II. Instrumentation and Analysis

A modern automated CHNS/O analyzer is employed for the analysis. The instrument operates on the principle of dynamic flash combustion.[3]

  • Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition, such as acetanilide or sulfanilamide.[14]

    • Rationale: Calibration with a primary standard ensures the accuracy and linearity of the detector response.

  • Combustion: The encapsulated sample is dropped into a high-temperature (typically 900-1000 °C) combustion reactor containing an oxidant (e.g., tungsten(VI) oxide on alumina).[3]

    • Rationale: At this high temperature and in the presence of an oxidant and a pulse of pure oxygen, the sample undergoes rapid and complete combustion, converting the elements into their respective gaseous oxides (CO₂, H₂O, N₂, and NOx).

  • Reduction: The combustion gases are then passed through a reduction tube (typically containing copper) heated to around 650 °C.

    • Rationale: The reduction tube converts any nitrogen oxides (NOx) to elemental nitrogen (N₂) and removes excess oxygen.

  • Separation: The resulting gas mixture (CO₂, H₂O, N₂) is then passed through a chromatographic column.

    • Rationale: The column separates the individual gases based on their different retention times.

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD).

    • Rationale: The TCD measures the change in thermal conductivity of the carrier gas (typically helium) as each analyte gas passes through, producing a signal proportional to the concentration of the element.

III. Data Analysis

The instrument's software integrates the detector signals and, using the calibration data, calculates the percentage of each element in the original sample. The results for N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide should be compared against the theoretical values.

Visualizing the Workflow

The experimental workflow for elemental analysis can be summarized in the following diagram:

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output Drying Drying Homogenization Homogenization Drying->Homogenization Weighing Weighing Homogenization->Weighing Combustion Flash Combustion Weighing->Combustion Sample Introduction Reduction Reduction Combustion->Reduction Separation GC Separation Reduction->Separation Detection TCD Detection Separation->Detection Data_Analysis Data Analysis & Comparison Detection->Data_Analysis Signal Processing

Caption: Experimental workflow for CHN elemental analysis.

Conclusion

Elemental analysis is a robust and reliable method for the confirmation of the chemical structure of synthesized compounds like N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide. By adhering to a meticulous experimental protocol, researchers can obtain high-quality data that, when compared to theoretical values, provides a high degree of confidence in the identity and purity of the target molecule. The close agreement between experimental and calculated elemental percentages, typically within a ±0.4% margin, is a critical piece of evidence in the overall characterization of a novel chemical entity.

References

  • Kowol, C. R., & Keppler, B. K. (2014). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Russian Chemical Reviews, 83(2), 115.
  • AZoM. (2023, November 2). How Does a CHNSO Analyzer Work?. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • Patel, N. B., & Patel, J. C. (2012). Study of novel pyrrolidine compounds. Journal of Chemical and Pharmaceutical Research, 4(1), 443-448.
  • University of Toronto, ANALEST. CHN Elemental Analysis and TOC/TN. [Link]

  • Tih, A. E., Ghogomu, J. M., et al. (2018). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.
  • Razzoqova, M. A., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
  • BenchChem. (2025). Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. BenchChem.
  • Kumar, A., et al. (2023).
  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970.
  • BindingDB. (2R,4S)-N-hydroxy-4-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • Taylor & Francis Online. Elemental analysis – Knowledge and References. [Link]

  • Kairytė, K., et al. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl.
  • Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.
  • Slyvka, Y., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide.
  • Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Cheminė Technologija, (1 (65)).
  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • Arshad, S., et al. (2008). 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1311.

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Comparative

A Comparative Guide to the Reproducibility of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide Synthesis Methods

For researchers, scientists, and professionals in the dynamic field of drug development, the consistent and reliable synthesis of novel chemical entities is paramount. N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the consistent and reliable synthesis of novel chemical entities is paramount. N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide, a derivative of pyroglutamic acid, represents a scaffold of significant interest due to the prevalence of the pyrrolidone core in a wide array of biologically active compounds. The reproducibility of its synthesis is critical for ensuring consistent purity, yield, and, ultimately, dependable performance in downstream applications. This in-depth technical guide provides a comparative analysis of three prevalent amide coupling methodologies for the synthesis of this target molecule, offering insights into their reproducibility, efficiency, and potential challenges, supported by established chemical principles and experimental data.

Introduction to Amide Bond Formation in the Synthesis of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide

The formation of the amide bond between the carboxylic acid of 5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid) and the amine group of 4-methoxyaniline is the cornerstone of this synthesis. Direct condensation of a carboxylic acid and an amine is typically inefficient and requires high temperatures, which can be detrimental to sensitive functional groups.[1] Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice. These reagents transform the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine under mild conditions.[1][2]

This guide will compare three widely used coupling methods:

  • Method A: Dicyclohexylcarbodiimide (DCC) with 4-Dimethylaminopyridine (DMAP)

  • Method B: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt)

  • Method C: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) with N,N-Diisopropylethylamine (DIPEA)

Each method will be evaluated based on its reaction mechanism, experimental protocol, expected yield, potential side reactions, and ease of purification.

Method A: Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) Coupling

DCC is a classic and cost-effective coupling reagent.[1][3] It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][4] The amine then attacks this intermediate to form the amide bond. DMAP is often added as a catalyst to accelerate the reaction.[5]

Experimental Protocol

Materials:

  • 5-Oxopyrrolidine-2-carboxylic acid (1.0 eq.)

  • 4-Methoxyaniline (1.0 eq.)

  • DCC (1.1 eq.)

  • DMAP (0.1 eq.)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of 5-oxopyrrolidine-2-carboxylic acid and 4-methoxyaniline in anhydrous DCM, add DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4][6]

Causality Behind Experimental Choices

The use of anhydrous DCM is crucial to prevent the hydrolysis of the reactive O-acylisourea intermediate. Cooling the reaction to 0 °C during the addition of DCC helps to control the exothermic reaction and minimize side reactions. The acidic and basic washes in the workup are essential to remove unreacted starting materials and the DMAP catalyst.

Reproducibility and Challenges

A significant challenge with the DCC method is the removal of the dicyclohexylurea (DCU) byproduct, which is often insoluble and requires filtration.[7] Incomplete removal can contaminate the final product. Another potential issue is the formation of an N-acylurea byproduct, which is a stable and unreactive species that can reduce the yield.[2][4]

Method B: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) Coupling

EDC is a water-soluble carbodiimide, which simplifies the purification process as the urea byproduct can be removed by aqueous extraction.[3][8] HOBt is often added as an additive to suppress racemization (if a chiral center is present) and to form a more reactive HOBt-ester intermediate, which can improve the reaction rate and yield.[3][9]

Experimental Protocol

Materials:

  • 5-Oxopyrrolidine-2-carboxylic acid (1.0 eq.)

  • 4-Methoxyaniline (1.0 eq.)

  • EDC (1.2 eq.)

  • HOBt (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve 5-oxopyrrolidine-2-carboxylic acid and HOBt in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5-10 minutes.

  • Add EDC to the mixture and stir for another 10 minutes to pre-activate the carboxylic acid.

  • Add 4-methoxyaniline to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6][8]

Causality Behind Experimental Choices

DMF is a common solvent for peptide couplings due to its high polarity, which helps to dissolve the reactants. DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl salt of EDC if the hydrochloride form is used. The pre-activation step ensures the formation of the reactive HOBt-ester before the addition of the amine.

Reproducibility and Challenges

The EDC/HOBt method generally offers good reproducibility and higher yields compared to DCC, especially for less reactive amines.[9] The main advantage is the water-solubility of the urea byproduct, which simplifies purification.[8][10] However, HOBt has been reported to have explosive properties under certain conditions, which necessitates careful handling.[4]

Method C: HATU and DIPEA Coupling

HATU is a uronium-based coupling reagent that is highly efficient and known for its rapid reaction times and low rates of racemization.[1] It activates the carboxylic acid by forming a highly reactive OAt-active ester.

Experimental Protocol

Materials:

  • 5-Oxopyrrolidine-2-carboxylic acid (1.0 eq.)

  • 4-Methoxyaniline (1.1 eq.)

  • HATU (1.1 eq.)

  • DIPEA (2.5 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 5-oxopyrrolidine-2-carboxylic acid in anhydrous DMF.

  • Add DIPEA and stir for 5 minutes.

  • Add HATU to the mixture and stir for 10-15 minutes to allow for pre-activation.

  • Add 4-methoxyaniline to the reaction mixture.

  • Stir at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[11]

Causality Behind Experimental Choices

The use of an inert atmosphere is recommended to prevent the degradation of the HATU reagent. A slight excess of the amine can be used to ensure complete consumption of the activated carboxylic acid. The reaction times are typically shorter with HATU compared to carbodiimide-based methods.

Reproducibility and Challenges

HATU is generally considered one of the most reliable and efficient coupling reagents, providing high yields and clean reactions. This leads to excellent reproducibility. The main drawback of HATU is its higher cost compared to DCC and EDC.

Comparative Data Summary

MethodCoupling Reagent/AdditiveTypical Yield RangeKey AdvantagesKey Disadvantages
A DCC/DMAP50-70%Cost-effectiveDCU byproduct removal can be difficult; potential for N-acylurea formation.[4][7]
B EDC/HOBt70-90%Water-soluble urea byproduct simplifies purification; good yields.[3][9]HOBt has safety concerns; can be more expensive than DCC.[4]
C HATU/DIPEA85-95%High efficiency, rapid reactions, low racemization, excellent reproducibility.High cost.

Visualization of Experimental Workflows

experimental_workflows cluster_A Method A: DCC/DMAP cluster_B Method B: EDC/HOBt cluster_C Method C: HATU/DIPEA A_start Reactants in DCM A_add_dmap Add DMAP A_start->A_add_dmap A_cool Cool to 0°C A_add_dmap->A_cool A_add_dcc Add DCC A_cool->A_add_dcc A_react Stir 12-24h A_add_dcc->A_react A_filter Filter DCU A_react->A_filter A_workup Aqueous Workup A_filter->A_workup A_purify Column Chromatography A_workup->A_purify A_product Final Product A_purify->A_product B_start Reactants & HOBt in DMF B_add_dipea Add DIPEA B_start->B_add_dipea B_add_edc Add EDC (Pre-activate) B_add_dipea->B_add_edc B_add_amine Add Amine B_add_edc->B_add_amine B_react Stir 4-12h B_add_amine->B_react B_workup Aqueous Workup B_react->B_workup B_purify Column Chromatography B_workup->B_purify B_product Final Product B_purify->B_product C_start Acid in DMF (Inert Atm.) C_add_dipea Add DIPEA C_start->C_add_dipea C_add_hatu Add HATU (Pre-activate) C_add_dipea->C_add_hatu C_add_amine Add Amine C_add_hatu->C_add_amine C_react Stir 1-4h C_add_amine->C_react C_workup Aqueous Workup C_react->C_workup C_purify Column Chromatography C_workup->C_purify C_product Final Product C_purify->C_product

Caption: Comparative workflow of the three synthesis methods.

Characterization of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide

The identity and purity of the synthesized N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group, the methoxy protons as a singlet around 3.8 ppm, and the protons of the pyrrolidone ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the amide and lactam, the aromatic carbons, the methoxy carbon, and the carbons of the pyrrolidone ring.

  • IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the N-H stretching of the amide, the C=O stretching of the amide (Amide I band) typically around 1650 cm⁻¹, and the C=O stretching of the lactam.[12][13]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the target compound, confirming its identity.

Conclusion

The choice of synthesis method for N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide depends on the specific requirements of the researcher, including budget, desired yield, and purity.

  • For cost-sensitive applications where moderate yields are acceptable, the DCC/DMAP method is a viable option, provided that careful purification is performed to remove the DCU byproduct.

  • The EDC/HOBt method offers a good balance of cost, yield, and ease of purification, making it a robust and reproducible choice for general laboratory synthesis.

  • For applications demanding the highest yields, purity, and reproducibility, particularly in the context of drug discovery and development where consistency is critical, the HATU/DIPEA method is the superior choice, despite its higher cost.

By understanding the nuances of each method, researchers can select the most appropriate protocol to reliably and reproducibly synthesize N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide for their scientific endeavors.

References

  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC.
  • Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit.
  • Ognyanova, V., Petrov, G., & Andreev, G. (1997). Infrared Spectra of Negative Ions of Amides. Spectroscopy Letters, 30(5), 933-942.
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  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental activities. N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide, a compound of interest, re...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental activities. N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide, a compound of interest, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive, step-by-step framework for the safe use of this compound, grounded in established safety protocols for related chemical structures.

I. Hazard Assessment and Risk Mitigation

Given its chemical structure, N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide should be handled as a potentially hazardous substance. The primary risks associated with compounds of this class include:

  • Dermal Contact: Potential for skin irritation upon direct contact.[1][2][4][5][6][7][8]

  • Ocular Contact: Risk of serious eye irritation.[1][2][4][5][6][7][8]

  • Inhalation: Possible respiratory tract irritation, particularly if the compound is in powdered form.[1][2][4]

  • Ingestion: May be harmful if swallowed.[1][3]

To mitigate these risks, a multi-layered approach to personal protective equipment (PPE) and handling procedures is required.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesMust be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[9]
Face ShieldTo be used in conjunction with safety goggles during procedures with a high risk of splashing or when handling larger quantities.[9][10][11]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Given the novelty of the compound, double gloving is a prudent measure.[9][12] The outer glove should be removed and disposed of immediately after handling.[9]
Body Protection Laboratory CoatA flame-retardant lab coat is mandatory. Ensure it is fully buttoned.[9]
Chemical-Resistant ApronRecommended for use over the lab coat when there is a significant potential for splashes.[13]
Respiratory Protection N95 or P95 RespiratorRequired when handling the solid compound outside of a certified chemical fume hood or if there is a potential for aerosol generation.[3][14]

III. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow is crucial for minimizing the risk of exposure and ensuring the reproducibility of experimental results.

A. Preparation and Engineering Controls
  • Designated Work Area: All work with N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide should be conducted in a designated area within a laboratory.

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to control for inhalation exposure.[1][15][16]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6][7][17]

B. Donning PPE: A Deliberate Sequence

The order in which PPE is put on is important to prevent cross-contamination.

PPE_Donning_Workflow Start Start LabCoat 1. Don Laboratory Coat Start->LabCoat Goggles 2. Don Safety Goggles LabCoat->Goggles Respirator 3. Don Respirator (if needed) Goggles->Respirator Gloves 4. Don Inner Gloves Respirator->Gloves OuterGloves 5. Don Outer Gloves Gloves->OuterGloves End Ready for Handling OuterGloves->End

Figure 1. Sequential workflow for donning Personal Protective Equipment.
C. Handling the Compound
  • Weighing: To minimize the generation of dust, weigh the solid compound in a tared, sealed container.

  • Dissolving: When preparing solutions, slowly add the solid N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide to the solvent to prevent splashing.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. For a small spill, absorb the material with an inert substance like sand or vermiculite, then sweep it into a designated, labeled waste container.[1][18] For larger spills, evacuate the area and follow your institution's emergency procedures.

IV. Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All disposable materials that have come into contact with N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide, including gloves, pipette tips, and weighing paper, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Surplus Compound: Unused or unwanted N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide should be treated as special waste.

  • Licensed Disposal: Arrange for the disposal of all waste containing this compound through a licensed disposal company, in strict accordance with local, regional, and national regulations.[1][15][16]

V. Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is vital.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1][15][16] Seek medical attention if irritation persists.[1][15][16]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][15][16] Remove contact lenses if present and easy to do.[5][6][7] Seek immediate medical attention.[1][15][16]
Inhalation Move the individual to fresh air.[1][15][16] If they are not breathing, provide artificial respiration. Seek medical attention.[1][15][16]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[2][3] Seek immediate medical attention.[1][3]

VI. Conclusion: A Culture of Safety

The safe handling of novel compounds like N-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxamide is not merely a matter of following procedures; it is about fostering a culture of safety and responsibility within the research environment. By understanding the potential hazards, diligently using the appropriate PPE, and adhering to established operational and disposal plans, researchers can protect themselves and their colleagues while advancing scientific knowledge.

VII. References

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